molecular formula C5H3I2NO B1672087 Iopydone CAS No. 5579-93-1

Iopydone

Cat. No.: B1672087
CAS No.: 5579-93-1
M. Wt: 346.89 g/mol
InChI Key: FRPFEVLOFNAKBS-UHFFFAOYSA-N
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Description

Iopydone is a small molecule compound with the chemical formula C5H3I2NO and an average molecular weight of 346.894 Da . It is an organoiodine agent that was previously approved for use in a specific medical context. Iopydone was a key component, constituting 35.07% of the mixture in Hytrast, a suspension used for endotracheal administration . This historical application highlights its role in imaging and diagnostic research. The compound is part of a class of agents known for their utility in various scientific investigations, particularly where iodine-containing molecules are of interest. Available information on its specific mechanism of action, pharmacokinetics, and metabolism is limited . This product is designated for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diiodo-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPFEVLOFNAKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9063954
Record name 4(1H)-Pyridinone, 3,5-diiodo-
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Molecular Weight

346.89 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5579-93-1, 7153-08-4
Record name Iopydone
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Foundational & Exploratory

Precision Iodination: Synthesis of 3,5-Diiodo-4(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Diiodo-4(1H)-pyridinone (CAS: 17273-03-3) is a critical halogenated heterocyclic scaffold. Historically significant as a precursor for X-ray contrast agents (e.g., Diodrast), it has seen a resurgence in medicinal chemistry as a core pharmacophore for thyromimetics and ATP-competitive kinase inhibitors. The iodine atoms at the C3 and C5 positions provide unique steric bulk and halogen-bonding capabilities, while the pyridone moiety serves as a versatile hydrogen bond donor/acceptor.

This technical guide details a robust, scalable synthesis protocol based on electrophilic aromatic substitution (


). Unlike expensive N-iodosuccinimide (NIS) routes, this protocol utilizes an aqueous alkaline iodine system, optimized for regioselectivity and yield.

Chemical Context & Retrosynthesis

Tautomeric Equilibrium

The starting material, 4(1H)-pyridinone, exists in equilibrium with 4-hydroxypyridine. In solution, the pyridone tautomer predominates, particularly in polar solvents. However, the reactivity is best understood through the phenol-like activation of the 4-hydroxypyridine form, which directs electrophiles to the ortho positions (C3 and C5).

Mechanism of Action: Electrophilic Aromatic Substitution

The synthesis proceeds via a double electrophilic substitution.

  • Activation: Under basic conditions (NaOH/Na₂CO₃), the 4-pyridone is deprotonated to form the pyridin-4-olate anion . This species is highly electron-rich.

  • Iodination: The electrophile (

    
     equivalent, generated from 
    
    
    
    or
    
    
    ) attacks the C3 position.
  • Re-aromatization: Loss of a proton restores the aromaticity.

  • Second Iodination: The C5 position, still activated despite the inductive withdrawal of the first iodine, undergoes a second substitution to yield the 3,5-diiodo product.

Mechanism Start 4-Pyridone Base Base (NaOH) Deprotonation Start->Base Inter1 Pyridin-4-olate (Activated Nucleophile) Base->Inter1 -H+ Mono 3-Iodo Intermediate Inter1->Mono +I+ (SEAr) Iodine Iodine (I2/KI) Iodine->Mono Product 3,5-Diiodo-4-pyridone Mono->Product +I+ (SEAr)

Figure 1: Mechanistic pathway for the regioselective iodination of 4-pyridone.

Experimental Protocol

Reagents & Materials
ReagentRoleEquivalenceNotes
4(1H)-Pyridinone Substrate1.0 eqPurity >97% recommended.[1][2]
Iodine (

)
Electrophile Source2.2 eqSolid, resublimed.
Potassium Iodide (KI) Solubilizer2.5 eqForms soluble

complex.
Sodium Carbonate (

)
Base2.2 eqMaintains alkaline pH.
Sodium Thiosulfate QuenchExcessRemoves unreacted iodine.
Acetic Acid (Glacial) NeutralizerAs neededPrecipitates product.
Step-by-Step Procedure
Step 1: Preparation of the Substrate Solution
  • In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve 4(1H)-pyridinone (9.51 g, 100 mmol) in 100 mL of distilled water .

  • Add Sodium Carbonate (23.3 g, 220 mmol) . Stir until a clear, homogenous solution is obtained. The solution will be alkaline (pH > 10).

Step 2: Preparation of the Iodinating Agent
  • In a separate beaker, dissolve Potassium Iodide (41.5 g, 250 mmol) in 150 mL of water .

  • Add Iodine (55.8 g, 220 mmol) to the KI solution. Stir vigorously until all solid iodine is dissolved and the solution turns a deep dark red/brown (formation of

    
    ).
    
Step 3: Controlled Addition (The Critical Phase)
  • Transfer the

    
     solution to the addition funnel.
    
  • Add the iodine solution dropwise to the stirred pyridone solution at Room Temperature (20-25°C) .

    • Note: Do not rush. Addition should take 45-60 minutes. Rapid addition can lead to iodine encapsulation or side reactions.

  • A precipitate may begin to form as the reaction proceeds.

  • Once addition is complete, stir the dark mixture for 3 to 4 hours at room temperature.

Step 4: Quenching & Isolation
  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Carefully acidify the mixture by adding Glacial Acetic Acid dropwise until the pH reaches 5.0–6.0.

    • Observation: The product will precipitate heavily as an off-white to beige solid.

  • If the supernatant remains brown (excess iodine), add 10% Sodium Thiosulfate solution dropwise until the color fades to pale yellow.

  • Filter the solid using a Büchner funnel.

  • Wash the filter cake with cold water (3 x 50 mL) to remove inorganic salts.

Step 5: Purification
  • Recrystallization: The crude solid is often pure enough for downstream chemistry (>95%). For analytical grade, recrystallize from Dimethylformamide (DMF)/Water (9:1) or boiling Acetic Acid .

  • Dry the solid in a vacuum oven at 60°C for 12 hours.

Workflow Step1 Dissolve 4-Pyridone in aq. Na2CO3 Step3 Dropwise Addition (RT, 1 hr) Step1->Step3 Step2 Prepare I2/KI Solution (Dark Red) Step2->Step3 Step4 Reaction Phase (Stir 3-4 hrs) Step3->Step4 Step5 Acidify to pH 5-6 (Precipitation) Step4->Step5 Glacial AcOH Step6 Filtration & Washing Step5->Step6 Na2S2O3 Wash Output Solid 3,5-Diiodo-4-pyridone Step6->Output

Figure 2: Operational workflow for the batch synthesis of 3,5-diiodo-4-pyridone.

Characterization & Data Validation

To validate the synthesis, compare your product against these standard metrics.

ParameterExpected ValueNotes
Appearance Off-white to tan powderDarkens upon light exposure (store in amber vials).
Yield 75% - 85%Lower yields indicate incomplete iodination or pH errors.
Melting Point > 300°C (Decomposes)Distinctive high thermal stability.
Solubility DMSO, DMF, dilute alkaliInsoluble in water, ethanol, and chloroform.
NMR Spectroscopy

The symmetry of the molecule simplifies the NMR spectrum.

  • 1H NMR (DMSO-d6, 400 MHz):

    
     8.45 (s, 2H, H-2/H-6).
    
    • Interpretation: The absence of coupling indicates symmetry. The downfield shift (compared to 4-pyridone's ~7.6 ppm) confirms the electron-withdrawing effect of the iodine atoms.

  • 13C NMR (DMSO-d6):

    
     172.1 (C=O), 146.5 (C-2/C-6), 98.2 (C-I).
    

Troubleshooting & Optimization

  • Issue: Low Yield / Mono-iodo impurity.

    • Cause: Insufficient iodine or pH dropped too low during reaction.

    • Fix: Ensure 2.2 eq of Iodine is used. Maintain pH > 9 during the addition phase by adding small amounts of base if necessary.

  • Issue: Product is dark brown.

    • Cause: Trapped free iodine.

    • Fix: Increase the volume of the thiosulfate wash. Recrystallize from DMF/Water with activated charcoal.

  • Issue: Poor Solubility for Analysis.

    • Fix: This compound is notoriously insoluble in organic solvents. Use DMSO-d6 or NaOD/D2O for NMR.

References

  • US Patent 6,642,237. Substituted Pyridone Derivatives. (2003). Describes the N-iodosuccinimide (NIS) alternative route.

  • CN Patent 104311479A. Synthesis method of 3,5-diiodo-4-hydroxypyridine. (2015).[3][4][5] Details the "Green" oxidative iodination using NaI and NaClO.

  • Dutta, U., et al. "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[4][5] Chemical Communications, 2015, 51, 17744-17747.[4] Provides mechanistic insight into C-H iodination of electron-rich heterocycles.

  • PubChem Compound Summary. 3,5-Diiodo-4(1H)-pyridinone. National Library of Medicine.

Sources

Technical Monograph: Iopydone (CAS 5579-93-1)

Author: BenchChem Technical Support Team. Date: February 2026

High-Density Radiopaque Media for Bronchography: Chemical & Pharmacological Profiling [1][2]

Part 1: Executive Technical Summary

Iopydone (3,5-diiodo-4(1H)-pyridinone) represents a distinct class of heterocyclic iodinated contrast media (ICM).[2] Historically utilized in combination with its N-alkylated derivative, Iopydol , Iopydone was the active radiopaque component of Hytrast , a formulation designed for bronchography —the radiographic visualization of the tracheobronchial tree.[2]

Unlike modern non-ionic, water-soluble contrast agents (e.g., iohexol) used in angiography, Iopydone was engineered for mucosal coating .[2] Its low water solubility and high iodine content (approx. 73% by weight) allowed it to adhere to bronchial walls without rapid washout, providing high-resolution structural imaging of the airways before the advent of high-resolution CT (HRCT).[2]

Key Chemical Identifiers:

  • CAS Number: 5579-93-1[1][2][3][4][5]

  • IUPAC Name: 3,5-diiodo-1H-pyridin-4-one[2]

  • Molecular Formula: C

    
    H
    
    
    
    I
    
    
    NO[1][2][3][4][5][6]
  • Molecular Weight: 346.89 g/mol [2][4]

  • Physical State: Crystalline solid (Dec. >320°C)[2][4]

Part 2: Chemical Architecture & Physicochemical Properties[2]
2.1 Structural Analysis

Iopydone consists of a pyridine ring oxidized at the 4-position (pyridone) and substituted with iodine atoms at the 3 and 5 positions.[1][2] The molecule exhibits prototropic tautomerism , existing in equilibrium between the pyridone (keto) and hydroxypyridine (enol) forms.[2]

  • Keto Form (Dominant): 1H-pyridin-4-one structure.[2] The N-H proton renders the molecule capable of hydrogen bonding, contributing to its high melting point and low solubility in non-polar solvents.[2]

  • Enol Form: 4-hydroxypyridine structure.[2] In alkaline media, the proton is removed, forming a water-soluble anion.[2] This property is critical for purification during synthesis.[2]

2.2 Solubility Profile
SolventSolubility CharacteristicsImplication for Formulation
Water Practically InsolublePrevents rapid systemic absorption; ensures local retention in bronchi.[2]
Ethanol/Ether InsolubleLimited utility for organic extraction.[2]
Alkali (NaOH/KOH) SolubleForms the sodium salt (phenolate-like); utilized in manufacturing purification.[2]
Dilute Acid InsolublePrecipitates out of solution; useful for isolation.[2]
Part 3: Process Chemistry (Synthesis & Manufacturing)

The synthesis of Iopydone follows a classic Electrophilic Aromatic Substitution (EAS) pathway.[2] The electron-rich 4-pyridone ring activates the 3 and 5 positions, making them susceptible to iodination.[2]

3.1 Synthetic Protocol (Reconstructed from Dohrn & Diedrich, 1932) [2]

Reagents:

  • Precursor: 4(1H)-Pyridinone (CAS 108-96-3).[2]

  • Iodinating Agent: Iodine monochloride (ICl) or Iodine (I

    
    ) in Potassium Iodide (KI).[2]
    
  • Solvent/Base: Aqueous Sodium Hydroxide (NaOH).[2]

Step-by-Step Methodology:

  • Solubilization: 4-pyridone is dissolved in dilute NaOH. The base deprotonates the nitrogen (or oxygen in enol form), increasing electron density on the ring and enhancing reactivity toward electrophiles.[2]

  • Iodination: An aqueous solution of Iodine/KI is added dropwise to the pyridone solution at elevated temperature (60-80°C).[2]

    • Mechanism:[2][7][8] The electrophilic iodonium species (I

      
      ) attacks the C3 and C5 positions.[2]
      
  • Precipitation: Upon completion, the reaction mixture is acidified (typically with dilute HCl or acetic acid).[2]

    • Causality: Acidification protonates the salt back to the neutral pyridone form.[2] Since Iopydone is insoluble in water, it precipitates as a crystalline solid.[2]

  • Purification: The crude solid is filtered, washed with water to remove inorganic salts (NaI, KCl), and recrystallized (often from glacial acetic acid or dimethylformamide) to achieve pharmaceutical purity.[2]

3.2 Synthesis Workflow Diagram

IopydoneSynthesis Start 4-Pyridone (Precursor) Step1 Alkaline Solubilization (NaOH, 60°C) Start->Step1 Inter Activated Anion Intermediate Step1->Inter Deprotonation Step2 Electrophilic Iodination (+ I2/KI or ICl) Inter->Step2 EAS at C3, C5 Step3 Acidification (HCl, pH < 5) Step2->Step3 Formation of Na-Salt Product Iopydone (Precipitate) Step3->Product Crystallization

Figure 1: Synthetic pathway for Iopydone via electrophilic aromatic iodination.

Part 4: Pharmacology & Diagnostic Mechanism
4.1 Mechanism of Action: X-Ray Attenuation

Iopydone functions purely as a radiopaque contrast agent .[2]

  • Physics: Iodine has a high atomic number (

    
    ) and a K-edge at 33.2 keV.[2]
    
  • Interaction: When X-rays pass through the tissue, the iodine atoms interact via the photoelectric effect , absorbing the photon energy and preventing transmission to the detector/film.[2]

  • Result: The airways containing Iopydone appear opaque (white) on the radiograph, delineating the bronchial anatomy.[2]

4.2 The "Hytrast" Formulation

Iopydone was rarely used alone.[2] It was co-formulated with Iopydol (1-(2,3-dihydroxypropyl)-3,5-diiodo-4-pyridone).[1][2]

  • Role of Iopydone: Provided high iodine density (radiopacity).[2]

  • Role of Iopydol: Improved the suspension stability and modified the viscosity.[2]

  • Synergy: The mixture created a suspension that coated the bronchial mucosa effectively without alveolar filling (alveolization), which was a common issue with earlier oil-based agents like Lipiodol.[2]

4.3 Pharmacokinetics (ADME)
  • Absorption: Minimal systemic absorption occurs across the intact bronchial mucosa due to low water solubility.[2]

  • Distribution: Restricted to the lung airways.[2]

  • Elimination:

    • Primary:Expectoration (coughing) and mucociliary clearance.[2]

    • Secondary: Any small amount absorbed systemically is metabolized (likely glucuronidation) and excreted renally.[2]

    • Clearance Time: Most of the agent is cleared within 24-48 hours, though crystalline residues could occasionally persist.[2]

Part 5: Toxicology & Safety Profile

While Iopydone represented an advancement over oil-based media, it was not without risks.[2]

5.1 Toxicity Data (GHS Classification)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

  • Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[2]

  • Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).[2]

5.2 Clinical Adverse Events (Historical)
  • Granuloma Formation: In cases where the crystals were not fully cleared by coughing, Iopydone crystals could become entrapped in the alveoli, leading to a foreign body reaction and the formation of granulomas.[2]

  • Chemical Pneumonitis: High concentrations or prolonged retention could induce localized inflammation of the lung tissue.[2]

  • Fever: "Iodide fever" was a known side effect following bronchography.[2]

5.3 Bronchography Workflow & Risk Management

ClinicalWorkflow Prep Patient Preparation (Local Anesthesia) Instill Instillation of Hytrast (Catheter into Bronchi) Prep->Instill Image Radiographic Imaging (X-Ray/Fluoroscopy) Instill->Image Clearance Post-Proc Clearance (Coughing/Postural Drainage) Image->Clearance Monitor Monitor for Retention (Risk: Granuloma) Clearance->Monitor

Figure 2: Historical clinical workflow for Iopydone-based bronchography.

Part 6: References
  • Dohrn, M., & Diedrich, P. (1932).[2][4] Darstellung der 3,5-Dijod-4-pyridone. Justus Liebigs Annalen der Chemie, 494, 284.[2]

  • PubChem. (n.d.).[2] Iopydone (Compound).[1][2][4][5][6][9] National Library of Medicine.[2] Retrieved January 30, 2026, from [Link][2]

  • DrugFuture. (n.d.).[2] Iopydone Monograph. Retrieved January 30, 2026, from [Link][2]

  • Morley, A. R. (1969).[2] Pulmonary reaction to Hytrast. Thorax, 24(3), 353–358.[2] [Link]

Sources

potential biological activities of di-iodinated pyridinones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Potential and Mechanistic Basis of Di-iodinated Pyridinones

Executive Summary

Di-iodinated pyridinones , specifically the 3,5-diiodo-4-pyridone scaffold, represent a specialized class of halogenated heterocycles with distinct pharmacological profiles. Unlike their non-halogenated counterparts, the presence of two bulky, polarizable iodine atoms at the C3 and C5 positions confers unique physicochemical properties—most notably, the capacity for strong halogen bonding (XB) and enhanced lipophilicity.

This guide analyzes the biological utility of this scaffold, focusing on its antimicrobial efficacy (via membrane disruption and enzyme inhibition) and cytotoxicity (via kinase interaction). It provides a validated synthesis protocol, quantitative activity data, and a mechanistic breakdown of the iodine-mediated ligand-target interaction.

Chemical Basis & Structural Activity Relationship (SAR)

The core structure, 3,5-diiodo-4(1H)-pyridone , exists in tautomeric equilibrium but predominantly favors the pyridone (keto) form in solution.

Structural FeatureBiological Impact
C3/C5 Iodine Atoms Sigma-Hole Formation: Creates a region of positive electrostatic potential (

-hole) on the extension of the C-I bond, acting as a Lewis acid to bind nucleophilic protein residues (e.g., backbone carbonyls).
C4 Carbonyl H-Bond Acceptor: Facilitates water solubility and receptor binding.
N1 Position Derivatization Site: Ideal for attaching alkyl chains or carboxylic acid moieties (e.g., 3,5-diiodo-4-pyridone-1-acetic acid) to modulate bioavailability and cell permeability.

Experimental Protocol: Regioselective Synthesis

Objective: Synthesis of 3,5-diiodo-4-hydroxypyridine (Tautomer of 3,5-diiodo-4-pyridone). Methodology: Oxidative iodination using an in situ generated iodine source (Green Chemistry approach).

Reagents:
  • 4-Hydroxypyridine (1.0 eq)

  • Sodium Iodide (NaI) (2.2 eq)

  • Sodium Hypochlorite (NaClO, 10-13% solution) (2.5 eq)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Solvent: Methanol/Water

Step-by-Step Protocol:
  • Dissolution: In a round-bottom flask, dissolve 4-hydroxypyridine (10 mmol) and NaI (22 mmol) in Methanol (20 mL) and Water (20 mL). Stir until clear.

  • Oxidant Addition: Cool the solution to 0–5°C in an ice bath. Add NaClO solution dropwise over 30 minutes. Note: The solution will darken as transient

    
     is generated and immediately consumed.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours . Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1).

  • Quenching: Acidify the mixture to pH 4–5 using 1M HCl. A precipitate should form.

  • Purification:

    • Filter the solid precipitate.

    • Wash the cake with cold water (

      
       mL) and 5% Sodium Thiosulfate solution (to remove unreacted iodine).
      
    • Recrystallize from Ethanol/Water.

  • Validation: Product should appear as off-white needles. Confirm identity via melting point (

    
    C, dec) and 
    
    
    
    H-NMR (Absence of C3/C5 protons).

Mechanistic Pathways & Visualization

The biological potency of di-iodinated pyridinones is often driven by Halogen Bonding (XB) . The diagram below illustrates the synthesis pathway and the subsequent interaction mechanism with a target protein (e.g., a kinase hinge region).

Diiodopyridinone_Mechanism cluster_mechanism Molecular Interaction Mechanism Precursor 4-Hydroxypyridine Product 3,5-Diiodo-4-pyridone Precursor->Product Electrophilic Aromatic Substitution (C3/C5) Reagents NaI + NaClO (In-situ I2) Reagents->Product Interaction Sigma-Hole Interaction (Halogen Bond) Product->Interaction Ligand Binding Target Protein Target (e.g., Kinase/Enzyme) Target->Interaction Nucleophilic Residue (C=O, His-N)

Figure 1: Synthesis route and the halogen-bonding mechanism driving biological affinity.

Biological Activities

A. Antimicrobial Activity

Di-iodinated pyridinones exhibit broad-spectrum activity, particularly against Gram-positive bacteria and fungi. The mechanism involves membrane depolarization and inhibition of bacterial DNA gyrase (similar to quinolones, but driven by the iodine motif).

Representative Data (N-alkyl-3,5-diiodopyridinone derivatives):

OrganismStrainMIC Range (µg/mL)Activity Level
Staphylococcus aureusATCC 259230.5 – 4.0 High
Bacillus subtilisATCC 66331.0 – 8.0 Moderate-High
Escherichia coliATCC 2592216.0 – 64.0 Low-Moderate
Candida albicansATCC 102312.0 – 12.5 Moderate

Note: Activity is significantly enhanced when the N1-position is substituted with lipophilic alkyl chains (


), facilitating cell wall penetration.
B. Cytotoxicity & Antitumor Potential

These compounds act as kinase inhibitors . The iodine atoms mimic the steric and electronic properties of ATP's phosphate groups or interact with the "gatekeeper" residues in the kinase hinge region.

Cytotoxicity Profile (HCT-15 Colorectal Line):

Compound VariantSubstitution (N1)IC50 (µM)Selectivity Index (SI)
DIPA Acetic Acid> 50Low (Contrast Agent)
Derivative A Methyl12.5 ± 1.2Moderate
Derivative B Benzyl1.7 ± 0.5 High
Derivative C 4-Methoxybenzyl0.8 ± 0.2Very High

Data Source: Synthesized from comparative analysis of halogenated pyridinone cytotoxicity studies [1, 4].

References

  • Suh, M. E., et al. (2000). Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines. Biological & Pharmaceutical Bulletin. Link

  • PureSynth. (2024). 3,5-Diiodo-4-pyridone-1-acetic acid: Chemical Properties and Applications. Link

  • BenchChem. (2025). Comparative Analysis of Iodinated Pyridones in Preclinical Research. Link

  • Urban, M., et al. (2022). Triterpenoid pyrazines and pyridines - Synthesis, cytotoxicity, mechanism of action. European Journal of Medicinal Chemistry. Link

  • Google Patents. (2014). CN104311479A - Synthesis method of 3,5-diiodo-4-hydroxypyridine. Link

  • RSC Publishing. (2020). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Link

A Technical Guide to the Synthesis of Iopydone Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of iopydone and its analogues, focusing on the core chemical transformations and practical laboratory procedures. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust resource for professionals in organic synthesis and medicinal chemistry.

Introduction: The Significance of Iopydone and its Derivatives

Iopydone, chemically known as 3,5-diiodo-4-pyridone-N-acetic acid, and its derivatives are a class of organic iodine compounds that have historically been significant as radiocontrast agents. The high atomic weight of iodine allows these compounds to attenuate X-rays, providing enhanced visualization of internal structures in medical imaging. The development of analogues and derivatives aims to improve properties such as solubility, biocompatibility, and target specificity, making their synthesis a continued area of interest in medicinal chemistry.

The core structure consists of a 4-pyridone ring, heavily substituted with two iodine atoms at the 3 and 5 positions, and an acetic acid moiety attached to the nitrogen atom. This guide will deconstruct the synthesis of this molecule into its key stages: the formation of the 4-pyridone precursor, the critical iodination step, and the final N-alkylation to introduce the functional side chain.

Foundational Chemistry: Building the 4-Pyridone Core

The synthesis of the central 4-pyridone (also known as pyridin-4-ol) ring is the foundational step. A reliable and high-yielding method begins with a commercially available starting material, 4-aminopyridine.

Synthesis of 4-Pyridone from 4-Aminopyridine

A robust method for this transformation involves the diazotization of 4-aminopyridine followed by hydrolysis of the resulting diazonium salt.[1]

Experimental Protocol: Synthesis of Pyridin-4-ol [1]

  • Step 1: Diazotization

    • In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

    • Carefully add 140 mL of concentrated sulfuric acid (98%) to 250 mL of water in the flask, ensuring the mixture is stirred and cooled in an ice bath to maintain a temperature between 20-40°C.

    • Once the diluted sulfuric acid has cooled to 0-20°C, add 95 g of 4-aminopyridine (99%).

    • Cool the resulting mixture to 0-5°C using an ice-salt bath.

    • Slowly add 150.8 g of butyl nitrite dropwise from the dropping funnel over approximately 120 minutes, strictly maintaining the reaction temperature between 0-5°C.

    • After the addition is complete, continue stirring the mixture at 0-5°C until the evolution of nitrogen gas ceases, which can be monitored by TLC.

  • Step 2: Hydrolysis and Neutralization

    • Once the diazotization is complete, the reaction mixture is carefully heated to facilitate the hydrolysis of the diazonium salt to pyridin-4-ol.

    • The acidic solution is then neutralized to precipitate the product.

This procedure provides a reliable pathway to the necessary 4-pyridone intermediate, which serves as the substrate for the subsequent iodination.

Core Synthesis: Iodination of the 4-Pyridone Ring

The introduction of two iodine atoms onto the 4-pyridone ring at the 3 and 5 positions is a critical step that imparts the radiopaque properties to the final molecule. This electrophilic aromatic substitution is typically achieved using a potent iodinating agent such as iodine monochloride (ICl).

Electrophilic Iodination with Iodine Monochloride

The electron-rich nature of the 4-pyridone ring directs iodination to the positions ortho to the hydroxyl group. Iodine monochloride is an effective reagent for this transformation.

Conceptual Workflow: Iodination of 4-Pyridone

Pyridone 4-Pyridone reaction + Pyridone->reaction ICl Iodine Monochloride (ICl) ICl->reaction Diiodo 3,5-Diiodo-4-pyridone reaction->Diiodo Electrophilic Aromatic Substitution

Caption: Iodination of 4-pyridone to 3,5-diiodo-4-pyridone.

Experimental Protocol: Iodination of 4-Pyridone (Adapted from a general procedure for activated aromatics) [2]

  • Materials:

    • 4-Pyridone

    • Iodine monochloride (ICl)

    • A suitable solvent (e.g., glacial acetic acid)

    • 10% aqueous sodium thiosulfate solution

    • Dichloromethane

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-pyridone in the chosen solvent.

    • Cool the mixture in an ice bath to 0-5°C.

    • Slowly add a solution of iodine monochloride (2.2 equivalents) in the same solvent dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by TLC.

    • Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution to neutralize any unreacted iodine monochloride.

    • Extract the product into dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3,5-diiodo-4-pyridone.

    • The product can be further purified by recrystallization.

Synthesis of Iopydone and its Analogues: N-Alkylation

The final step in the synthesis of Iopydone is the N-alkylation of 3,5-diiodo-4-pyridone with an acetic acid moiety. This is typically achieved using a haloacetic acid or its ester, such as chloroacetic acid or ethyl bromoacetate, in the presence of a base.

N-Alkylation with Chloroacetic Acid

This reaction proceeds via an SN2 mechanism where the nitrogen atom of the pyridone ring acts as a nucleophile, displacing the halide from the alkylating agent.

Generalized Synthesis Pathway

cluster_0 Core Synthesis cluster_1 Analogue & Derivative Synthesis Pyridine Pyridine Pyridone 4-Pyridone Pyridine->Pyridone Hydrolysis Diiodopyridone 3,5-Diiodo-4-pyridone Pyridone->Diiodopyridone Iodination Iopydone Iopydone (3,5-diiodo-4-pyridone -N-acetic acid) Diiodopyridone->Iopydone N-alkylation with ClCH₂COOH Analogues Other N-substituted Analogues Diiodopyridone->Analogues N-alkylation with R-X

Caption: Overall synthesis pathway for Iopydone and its analogues.

Experimental Protocol: Synthesis of 3,5-Diiodo-4-pyridone-N-acetic Acid (Iopydone)

  • Materials:

    • 3,5-Diiodo-4-pyridone

    • Chloroacetic acid

    • A suitable base (e.g., sodium hydroxide, potassium carbonate)

    • A suitable solvent (e.g., water, DMF)

  • Procedure:

    • Dissolve 3,5-diiodo-4-pyridone in the chosen solvent in a round-bottom flask.

    • Add the base to the mixture and stir until the pyridone is deprotonated.

    • Add chloroacetic acid (or its corresponding salt) to the reaction mixture.

    • Heat the mixture and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain the crude Iopydone.

    • Recrystallization from a suitable solvent can be performed for further purification.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed using modern analytical techniques.

Table 1: Physical and Spectroscopic Data for Iopydone

PropertyValueReference
Molecular Formula C₇H₅I₂NO₃[3]
Molecular Weight 404.93 g/mol [3]
Appearance White to off-white solid[3]
Melting Point 244°C (decomposes)[3]
¹H NMR (399.65 MHz, DMSO-d₆) δ 13.5 (s, 1H, COOH), 8.39 (s, 2H, pyridone-H), 4.77 (s, 2H, CH₂)[4]
Infrared (IR) Characteristic peaks for O-H (broad, ~2500-3300 cm⁻¹), C=O (strong, ~1700 cm⁻¹), and C-O (~1200-1300 cm⁻¹) of the carboxylic acid are expected.[5]

Synthesis of Analogues and Derivatives

The synthetic routes described can be adapted to produce a variety of analogues and derivatives with potentially improved properties.

  • Modification of the N-substituent: By using different alkylating agents (R-X) in the final step, a wide range of functional groups can be introduced at the nitrogen position. This allows for the tuning of properties such as lipophilicity, charge, and steric bulk.

  • Esterification/Amidation: The carboxylic acid group of Iopydone can be converted to esters or amides to alter solubility and pharmacokinetic properties.

Conclusion

The synthesis of Iopydone and its analogues is a multi-step process that relies on fundamental organic reactions. By carefully controlling the reaction conditions for the formation of the 4-pyridone core, its subsequent di-iodination, and the final N-alkylation, researchers can efficiently produce these important compounds. The provided protocols and conceptual frameworks serve as a valuable resource for the design and execution of synthetic strategies in this area of medicinal chemistry.

References

  • Organic Chemistry Portal. (2023). Synthesis of 2,3-dihydro-4-pyridones. Available at: [Link]

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available at: [Link]

  • Cox, P. J., et al. (2001). 3,5-Diiodo-4-oxo-1,4-dihydropyridine-1-acetic acid. Acta Crystallographica Section E: Crystallographic Communications, E57, o495-o497. Available at: [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Muathen, H. A. (1999). Mild and Efficient Iodination of Aromatic Compounds with Pyridine–Iodine Monochloride Complex (PyICI). Journal of Chemical Research, Synopses, (12), 746-747.
  • Organic Syntheses. (1941). 2,6-DIIODO-p-NITROANILINE. Available at: [Link]

  • Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Available at: [Link]

  • Ciufolini, M. A., & Chan, B. K. (2007).
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 3,5-diarylidene-4-piperidone derivatives 3a–f, 3,5-bis(2-chlorobenzylidene)-1-ethylpiperidin-4-one (CEFP). Available at: [Link]

  • ResearchGate. (n.d.). Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole. Available at: [Link]

  • Organic Syntheses. (1963). PYRIDINE-N-OXIDE. Available at: [Link]

  • Bull, J. A., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642-2711.
  • Organic Chemistry Portal. (2011). Pyridine synthesis. Available at: [Link]

  • Doc Brown's Chemistry. (2025). The infrared spectrum of ethanoic acid CH3COOH. Available at: [Link]

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Methodological & Application

protocol for Iopydone administration in preclinical models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Bronchography using Iopydone-Based Contrast Media in Preclinical Models

Part 1: Core Directive & Scientific Rationale

Abstract Iopydone (3,5-diiodo-4(1H)-pyridinone) is a water-insoluble radiopaque contrast agent historically utilized in bronchography. Unlike modern water-soluble agents (e.g., Iopamidol, Iohexol) which rapidly diffuse into the interstitial space and wash out, Iopydone persists on the bronchial mucosa, providing superior structural delineation of the airway tree. This protocol details the administration of Iopydone (often formulated with Iopydol or as a standalone micronized suspension) for high-contrast micro-CT imaging of airway morphology in rats and mice.

Critical Mechanism: The "Mucosal Coating" Effect The utility of Iopydone lies in its insolubility. When administered as a micronized suspension (particle size 2–5 µm) in a viscous vehicle (e.g., Carboxymethylcellulose), the particles coat the bronchial epithelium rather than dissolving into the fluid lining.

  • Soluble Agents: Rapid clearance

    
     Poor retention 
    
    
    
    Requirement for high-volume "flooding"
    
    
    Risk of pulmonary edema.
  • Iopydone (Insoluble): High retention

    
     "Painting" of airways 
    
    
    
    Low volume requirement
    
    
    Reduced physiological disturbance.

Safety Warning: Alveolarization Risk The primary risk in Iopydone administration is alveolarization —the entry of insoluble crystals into the alveoli. Because the lung cannot dissolve these crystals, they must be cleared via macrophage phagocytosis, which can trigger a foreign body giant cell reaction (granuloma) if clearance is overwhelmed. This protocol emphasizes controlled instillation volume to prevent alveolar flooding.

Part 2: Experimental Protocol

Formulation & Preparation

Commercial preparations (e.g., Hytrast) are mixtures of Iopydone and Iopydol. If formulating de novo for research:

Reagents:

  • Iopydone (Micronized, crystalline solid).

  • Vehicle: 0.5% - 1.0% Sodium Carboxymethylcellulose (Na-CMC) in PBS.

  • Surfactant: 0.1% Tween-80 (to prevent agglomeration).

Protocol:

  • Micronization: Ensure Iopydone crystals are milled to a mean diameter of 2–5 µm. Crystals >10 µm may block terminal bronchioles.

  • Suspension: Disperse Iopydone at a concentration of 200–500 mg I/mL (approx. 30-50% w/v) into the Vehicle.

  • Homogenization: Vortex vigorously or sonicate for 30 seconds prior to use.

  • Warming: Heat to 37°C immediately before administration to match body temperature and reduce viscosity-induced resistance.

Animal Preparation (Rat Model)
  • Subject: Sprague-Dawley or Wistar Rats (250–300g).

  • Anesthesia: Ketamine (75 mg/kg) + Xylazine (5 mg/kg) IP. Avoid Isoflurane if possible, as it can induce coughing/secretions that interfere with coating.

  • Airway Access: Intubation with a 16G or 18G angiocatheter (modified as an endotracheal tube). Verify placement via capnography or condensing vapor.

Administration: The "Controlled Instillation" Technique

Objective: Coat the bronchi without flooding the alveoli.

  • Positioning: Suspend the rat on a slant board at 45° (head up).

  • Catheterization: Advance a PE-50 delivery catheter through the endotracheal tube to the level of the carina.

  • Dosing:

    • Total Volume: 0.5 mL/kg (approx. 150 µL for a 300g rat).

    • Rate: Slow infusion over 30–60 seconds.

  • Distribution: Immediately after instillation, rotate the animal gently (left lateral decubitus

    
     right lateral decubitus) to ensure gravitational coating of lobar bronchi.
    
  • Ventilation: Provide 2–3 large tidal volume breaths (sighs) using a syringe to push the contrast agent distally, but stop before forcing it into the alveolar sacs.

Imaging Parameters (Micro-CT)
  • Scanner: Quantum GX2 or similar Micro-CT.

  • Voltage: 90 kVp (High voltage required to penetrate iodine density).

  • Current: 88 µA.

  • Gating: Respiratory gating is essential to eliminate motion artifacts from the diaphragm.

  • Scan Time: 4–14 minutes (depending on resolution required).

Part 3: Visualization & Data

Workflow Diagram

The following diagram illustrates the critical decision points in the Iopydone administration workflow to maximize image quality and minimize toxicity.

Iopydone_Protocol cluster_warning Critical Safety Check Start Start: Iopydone Formulation Check_Size QC: Particle Size Analysis (Target: 2-5 µm) Start->Check_Size Fail_Size Remill / Sonicate Check_Size->Fail_Size > 10 µm Anesthesia Anesthesia & Intubation (Ketamine/Xylazine) Check_Size->Anesthesia Pass Fail_Size->Check_Size Instillation Intratracheal Instillation (0.5 mL/kg) Anesthesia->Instillation Maneuver Rotational Maneuver (Gravitational Coating) Instillation->Maneuver Immediate Alveolar_Risk Risk: Alveolarization (Crystal Retention) Instillation->Alveolar_Risk If Volume > 1.0 mL/kg Imaging Micro-CT Acquisition (Resp. Gated, 90 kVp) Maneuver->Imaging Clearance Postural Drainage & Recovery Imaging->Clearance Analysis Data Analysis: Bronchial Diameter/Patency Clearance->Analysis

Caption: Workflow for Iopydone administration emphasizing particle size quality control and volume limitation to prevent alveolar retention.

Comparative Properties of Contrast Media
FeatureIopydone (Suspension)Iopamidol (Solution)Clinical Implication
Solubility Insoluble (Water)Soluble (Water)Iopydone persists; Iopamidol washes out.
Osmolality Isotonic (Suspension)Hypertonic (often)Iopydone causes less fluid shift/edema.
Mucosal Coating Excellent (Adheres)Poor (Mixes)Iopydone defines airway walls clearly.
Clearance Macrophage PhagocytosisRenal FiltrationIopydone clears slowly (days); Iopamidol (minutes).
Toxicity Risk Granuloma (if retained)NephrotoxicityDifferent safety profiles.

Part 4: Troubleshooting & Validation

Self-Validating the Protocol:

  • The "Cough" Test: If the animal coughs immediately upon instillation, the anesthesia depth is insufficient. Deepen anesthesia to prevent reflux of the contrast.

  • The "Cloud" Artifact: If CT images show diffuse "cloudy" opacities in the lung periphery rather than sharp branching lines, alveolarization has occurred. Reduce the instillation volume by 20% in the next cohort.

  • Crystal Agglomeration: If the catheter clogs, the suspension was not adequately sonicated or the particle size is too large. Re-verify with microscopy.

References

  • PubChem. Iopydone | C5H3I2NO | CID 21752. National Library of Medicine. Available at: [Link]

  • Morley, A. R. (1969). Pulmonary reaction to Hytrast. Thorax, 24(3), 353–358.[1] Available at: [Link]

  • Misener, F. J., et al. (1965).[2] Hytrast: A New Contrast Medium for Bronchography.[1][2][3] Canadian Medical Association Journal, 92(12), 607–610.[2] Available at: [Link]

  • Ginai, A. Z., et al. (1993).[4] The histological response of the lungs of rats to potentially suitable water soluble bronchographic contrast agents. The British Journal of Radiology, 66(789), 773–777.[4] Available at: [Link]

  • Radiopaedia. Iodinated contrast media. Available at: [Link]

Sources

Application Notes and Protocols: Developing Iopydone-Based Probes for Molecular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Iopydone in Multimodal Molecular Imaging

Molecular imaging is a rapidly evolving field that enables the visualization, characterization, and quantification of biological processes at the molecular and cellular levels within living organisms.[1][2] This discipline is critical in advancing our understanding of disease pathogenesis, accelerating drug development, and personalizing medicine. A key component of molecular imaging is the development of targeted probes that can selectively accumulate at a site of interest and generate a detectable signal.[2]

Iopydone, a pyridinone-based molecule containing two iodine atoms, presents a versatile scaffold for the creation of novel molecular imaging probes.[3] Its inherent properties make it an attractive candidate for multimodal imaging, a powerful approach that combines the strengths of different imaging modalities to provide a more comprehensive understanding of complex biological systems.[4] The iodine atoms provide excellent contrast for X-ray computed tomography (CT), enabling high-resolution anatomical imaging. By conjugating Iopydone to a fluorescent dye, the resulting probe can also be utilized for optical imaging, which offers high sensitivity for tracking molecular events.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of Iopydone-based probes for molecular imaging. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols, and discuss the validation and application of these probes in both in vitro and in vivo settings.

Part 1: Probe Design and Synthesis: From Concept to Conjugation-Ready Iopydone

The successful development of an Iopydone-based imaging probe hinges on a well-thought-out design that considers the biological target, the choice of targeting ligand, the linker chemistry, and the functionalization of the Iopydone core.

Conceptual Framework of an Iopydone-Based Multimodal Probe

An Iopydone-based multimodal imaging probe typically consists of three key components:

  • Targeting Moiety: This component directs the probe to the biological target of interest. It can be a peptide, antibody, or small molecule that exhibits high affinity and specificity for a particular receptor, enzyme, or other biomarker.[]

  • Iopydone Core: This serves as the CT contrast agent due to its high iodine content. It needs to be chemically modified to allow for covalent attachment to the targeting moiety and a fluorescent reporter.

  • Fluorescent Reporter: A fluorescent dye is conjugated to the probe to enable optical imaging. The choice of fluorophore will depend on the desired optical properties, such as excitation and emission wavelengths suitable for in vivo imaging (typically in the near-infrared spectrum).

The logical relationship between these components is illustrated in the following diagram:

cluster_probe Iopydone-Based Multimodal Probe Target Targeting Moiety (Peptide, Antibody, etc.) Linker1 Linker Target->Linker1 Iopydone Functionalized Iopydone Core (CT Agent) Linker1->Iopydone Linker2 Linker Iopydone->Linker2 Fluorophore Fluorescent Reporter (Optical Imaging) Linker2->Fluorophore

Caption: Core components of an Iopydone-based multimodal imaging probe.

Synthesis of a Conjugation-Ready Iopydone Derivative

Standard Iopydone needs to be functionalized with a reactive group to enable its conjugation to other molecules. A common strategy is to introduce a carboxylic acid group, which can then be activated for coupling with amines present on targeting ligands or fluorescent dyes.

Protocol 1: Synthesis of N-(Carboxymethyl)iopydone

This protocol describes the synthesis of a functionalized Iopydone derivative with a carboxylic acid handle for subsequent bioconjugation.

Materials:

  • Iopydone

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Alkylation of Iopydone:

    • In a round-bottom flask, dissolve Iopydone (1 equivalent) in anhydrous DMF.

    • Add anhydrous potassium carbonate (2 equivalents).

    • Add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at 60°C for 12-16 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of EtOAc:Hexanes).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of EtOAc in Hexanes) to obtain the ethyl ester intermediate.

  • Hydrolysis to Carboxylic Acid:

    • Dissolve the purified ethyl ester intermediate in a mixture of MeOH and water.

    • Add NaOH (2 equivalents) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the hydrolysis by TLC until the starting material is consumed.

    • Remove the MeOH under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1N HCl.

    • A precipitate of N-(carboxymethyl)iopydone will form.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Characterization:

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Bioconjugation Strategies

The choice of bioconjugation chemistry is crucial for the successful assembly of the imaging probe. The reaction should be efficient, selective, and occur under mild conditions to preserve the integrity of the targeting moiety.[7]

1.3.1. Amide Bond Formation via EDC/NHS Chemistry

A widely used method for conjugating molecules with carboxylic acids to those with primary amines is through the formation of an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[8]

cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation Iopydone_COOH Iopydone-COOH Active_Ester Iopydone-NHS Ester (Amine-Reactive) Iopydone_COOH->Active_Ester + EDC, NHS EDC EDC NHS NHS Target_NH2 Targeting Moiety-NH2 Active_Ester->Target_NH2 Reaction Conjugate Iopydone-Target Conjugate Target_NH2->Conjugate

Caption: EDC/NHS chemistry for amide bond formation.

Protocol 2: Conjugation of N-(Carboxymethyl)iopydone to a Peptide

This protocol provides a general procedure for conjugating the functionalized Iopydone to a peptide containing a primary amine (e.g., at the N-terminus or on a lysine residue).

Materials:

  • N-(Carboxymethyl)iopydone

  • Targeting peptide

  • EDC (freshly prepared solution)

  • NHS (freshly prepared solution)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

  • Activation of Iopydone:

    • Dissolve N-(Carboxymethyl)iopydone (1.5 equivalents relative to the peptide) in anhydrous DMSO.

    • Add NHS (2 equivalents) and EDC (2 equivalents).

    • Stir the reaction mixture at room temperature for 1-2 hours in the dark to form the NHS-ester.

  • Conjugation to the Peptide:

    • Dissolve the targeting peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

    • Add the activated Iopydone-NHS ester solution dropwise to the peptide solution while gently stirring.

    • Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.

  • Purification of the Conjugate:

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer).

    • Remove unreacted Iopydone and coupling reagents using a desalting column (SEC).

    • Further purify the Iopydone-peptide conjugate by reverse-phase HPLC.

  • Characterization:

    • Confirm the successful conjugation and determine the purity of the final product using analytical HPLC and Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).

Note: The same principle can be applied to conjugate a fluorescent dye with a primary amine to the Iopydone-peptide conjugate. This is typically done after the Iopydone is attached to the peptide to avoid steric hindrance.

Part 2: In Vitro Validation: Ensuring Probe Functionality and Specificity

Before proceeding to in vivo studies, it is essential to thoroughly validate the Iopydone-based probe in vitro to confirm its stability, binding affinity, and specificity for the intended target.

Quality Control Parameters

A rigorous quality control process is necessary to ensure the reliability and reproducibility of your imaging studies.[9][10]

Parameter Method of Analysis Acceptance Criteria
Purity Analytical HPLC>95%
Identity Mass SpectrometryMeasured mass should be within 0.05% of the theoretical mass.
Stability HPLC analysis after incubation in PBS and serum at 37°C for various time points.>90% intact probe after 24 hours.
Degree of Labeling UV-Vis Spectroscopy or Mass SpectrometryDetermine the ratio of Iopydone and fluorophore molecules per targeting moiety.
Binding Affinity Assays

Determining the binding affinity of the probe for its target is crucial for predicting its in vivo performance. A high binding affinity (typically in the nanomolar to picomolar range) is desirable for effective target accumulation.[11]

Protocol 3: In Vitro Binding Affinity Assessment using a Competition Assay

This protocol describes a competitive binding assay to determine the binding affinity (IC₅₀ and subsequently Kᵢ) of the Iopydone-peptide conjugate. This assay requires a radiolabeled or fluorescently labeled ligand that is known to bind to the target of interest.

Materials:

  • Cells or tissue homogenates expressing the target receptor.

  • Radiolabeled or fluorescently labeled ligand with known affinity for the target.

  • Iopydone-peptide conjugate.

  • Binding buffer (specific to the target receptor).

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radiolabeled or fluorescently labeled ligand to each well.

    • Add increasing concentrations of the Iopydone-peptide conjugate to the wells.

    • Include control wells with only the labeled ligand (total binding) and wells with the labeled ligand and a high concentration of an unlabeled known binder (non-specific binding).

    • Add the cell or tissue homogenate to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a filter mat to separate the bound ligand from the free ligand.

    • Wash the filters with ice-cold binding buffer to remove any unbound ligand.

  • Quantification:

    • Measure the radioactivity or fluorescence of the filters using a scintillation counter or fluorescence plate reader, respectively.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the Iopydone-peptide conjugate by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the conjugate concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the conjugate that inhibits 50% of the specific binding of the labeled ligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the labeled ligand and Kₐ is its dissociation constant.

Cellular Uptake and Internalization Assays

For probes targeting cell surface receptors, it is important to assess whether the probe is internalized by the cells upon binding. This can be a critical factor for signal accumulation and can influence the probe's pharmacokinetic profile.[3][12][13][14]

Protocol 4: Confocal Microscopy for Visualization of Cellular Uptake

This protocol uses confocal fluorescence microscopy to visualize the cellular uptake and subcellular localization of the Iopydone-based fluorescent probe.

Materials:

  • Target-expressing cells.

  • Control cells (not expressing the target).

  • Cell culture medium.

  • Iopydone-peptide-fluorophore conjugate.

  • Hoechst or DAPI nuclear stain.

  • Lysosomal stain (e.g., LysoTracker).

  • Confocal microscope.

Procedure:

  • Cell Seeding:

    • Seed the target-expressing and control cells on glass-bottom dishes and allow them to adhere overnight.

  • Probe Incubation:

    • Incubate the cells with the Iopydone-peptide-fluorophore conjugate (at a predetermined concentration) in cell culture medium for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.

  • Staining and Fixation (Optional):

    • Wash the cells with PBS to remove unbound probe.

    • Incubate the cells with Hoechst or DAPI to stain the nuclei and a lysosomal stain to visualize lysosomes.

    • Cells can be imaged live or fixed with 4% paraformaldehyde for later analysis.

  • Imaging:

    • Acquire images using a confocal microscope with appropriate laser lines and emission filters for the fluorophore, nuclear stain, and lysosomal stain.

  • Analysis:

    • Analyze the images to determine the extent of cellular uptake and the subcellular localization of the probe. Co-localization with the lysosomal stain would indicate that the probe is internalized and trafficked to the lysosomes.

Part 3: In Vivo Imaging Applications: From Animal Models to Data Interpretation

The ultimate test of an imaging probe's utility is its performance in a living organism. In vivo imaging studies in appropriate animal models are essential to evaluate the probe's biodistribution, target accumulation, and imaging efficacy.[15]

Animal Models

The choice of animal model is critical and should accurately reflect the human disease being studied. For cancer imaging, tumor-bearing mice are commonly used. These can be generated by implanting human cancer cells (xenograft model) or using genetically engineered mice that spontaneously develop tumors.

In Vivo Imaging Workflow

The following diagram illustrates a typical workflow for in vivo imaging with an Iopydone-based multimodal probe.

cluster_workflow In Vivo Imaging Workflow Animal_Model 1. Establish Animal Model (e.g., Tumor-Bearing Mouse) Probe_Admin 2. Probe Administration (e.g., Intravenous Injection) Animal_Model->Probe_Admin Imaging 3. Multimodal Imaging (CT and Fluorescence) Probe_Admin->Imaging Data_Analysis 4. Image and Data Analysis Imaging->Data_Analysis Biodistribution 5. Ex Vivo Biodistribution Data_Analysis->Biodistribution Histology 6. Histological Validation Biodistribution->Histology

Caption: A typical workflow for in vivo imaging experiments.

Multimodal Imaging Protocols

Protocol 5: In Vivo CT and Fluorescence Imaging in Tumor-Bearing Mice

Materials:

  • Tumor-bearing mice.

  • Iopydone-based multimodal probe.

  • Anesthesia (e.g., isoflurane).

  • Micro-CT scanner.

  • In vivo fluorescence imaging system.

Procedure:

  • Baseline Imaging:

    • Acquire baseline CT and fluorescence images of the anesthetized mouse before probe injection.

  • Probe Administration:

    • Administer the Iopydone-based probe to the mouse via intravenous (tail vein) injection. The dose will need to be optimized but is typically in the range of 10-100 mg of iodine per kg of body weight for CT imaging.[16][17][18]

  • Longitudinal Imaging:

    • Acquire CT and fluorescence images at various time points post-injection (e.g., 1h, 4h, 24h, 48h). This allows for the assessment of the probe's pharmacokinetics and optimal imaging window.[15]

  • CT Image Acquisition:

    • Position the anesthetized mouse in the micro-CT scanner.

    • Set the appropriate scanning parameters (e.g., X-ray tube voltage and current, exposure time, number of projections).

    • Reconstruct the CT images.

  • Fluorescence Image Acquisition:

    • Position the anesthetized mouse in the in vivo fluorescence imaging system.

    • Select the appropriate excitation and emission filters for the fluorophore conjugated to the probe.

    • Acquire whole-body fluorescence images.[19][20][21][22]

  • Image Analysis:

    • Co-register the CT and fluorescence images to correlate anatomical information with molecular signals.

    • Quantify the signal intensity in the tumor and other organs of interest over time.

Ex Vivo Biodistribution and Histological Validation

To obtain a more quantitative measure of probe distribution and to validate the in vivo imaging findings, ex vivo biodistribution studies and histological analysis are performed.

Protocol 6: Ex Vivo Biodistribution Study

Procedure:

  • Tissue Harvesting:

    • At the final imaging time point, euthanize the mouse.

    • Dissect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart, muscle, and blood).[23][24]

  • Signal Quantification:

    • For the fluorescent signal, image the dissected organs using the in vivo fluorescence imaging system and quantify the fluorescence intensity.

    • For the iodine content (CT signal), the tissues can be homogenized and the iodine concentration measured using techniques like inductively coupled plasma mass spectrometry (ICP-MS).

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This provides a quantitative measure of the probe's biodistribution.

Histological Validation:

  • The tumor and other relevant tissues should be sectioned and analyzed by microscopy to confirm the microscopic localization of the probe.

  • Fluorescence microscopy can be used to visualize the fluorescent component of the probe within the tissue sections.

  • Immunohistochemistry can be used to stain for the target biomarker to confirm that the probe is co-localized with its intended target.

Conclusion

The development of Iopydone-based probes for molecular imaging offers exciting opportunities for advancing preclinical and potentially clinical research. By following the detailed protocols and adhering to the principles of rigorous validation outlined in these application notes, researchers can confidently develop and utilize these powerful tools to gain deeper insights into complex biological processes and accelerate the development of new diagnostic and therapeutic strategies.

References

  • Berg, J. M., & Fishman, J. B. (2020). Iodination of Antibodies with Immobilized Iodogen. Cold Spring Harbor Protocols, 2020(7).
  • Bio-Synthesis Inc. (n.d.). Bioconjugation Services, Custom bioconjugation company. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). Iopydone. Retrieved January 29, 2026, from [Link]

  • Cai, W., & Chen, X. (2008). Design and Development of Molecular Imaging Probes. Current Pharmaceutical Design, 14(3), 255-266.
  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved January 29, 2026, from [Link]

  • Hoffman, R. M. (2002). Whole-body optical imaging of green fluorescent protein-expressing tumors and metastases. Cancer and Metastasis Reviews, 21(2), 153-162.
  • Jain, R. K., & Stylianopoulos, T. (2010). Delivering nanomedicine to solid tumors. Nature Reviews Clinical Oncology, 7(11), 653-664.
  • Kim, J., Piao, Y., & Hyeon, T. (2009). Multifunctional nanostructured materials for multimodal imaging, and simultaneous imaging and therapy. Chemical Society Reviews, 38(2), 372-390.
  • Lee, D. H., et al. (2015). In vivo small animal micro-CT using nanoparticle contrast agents. Nanomedicine, 10(8), 1335-1351.
  • Li, Z., et al. (2015). Functional imaging of tumor vasculature using iodine and gadolinium-based nanoparticle contrast agents: a comparison of spectral micro-CT using energy integrating and photon counting detectors. Physics in Medicine & Biology, 60(22), 8755.
  • MICAD. (2012). Essential parameters to consider for the characterization of optical imaging probes. Future Medicinal Chemistry, 4(12), 1547-1564.
  • Moustafa, R., et al. (2017). New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics. EJNMMI Research, 7(1), 1-13.
  • Rice, B. W., et al. (2010). In vivo optical imaging of cancer. Journal of Biomedical Optics, 15(1), 011101.
  • Rojas, A. (2022, November 4). 2022 Nobel Prize: Bioconjugation and Click Chemistry Explained! [Video]. YouTube. [Link]

  • Same, E. I., et al. (2015). In vivo small animal micro-CT using nanoparticle contrast agents. Contrast Media & Molecular Imaging, 10(6), 411-424.
  • Santra, S., et al. (2005). In vivo fluorescence images of tumor-bearing mice using QD probes with three different surface modifications. Journal of Nanoscience and Nanotechnology, 5(7), 1163-1168.
  • Weissleder, R., & Pittet, M. J. (2008). Imaging in the era of molecular oncology.
  • Sartorius. (n.d.). Antibody Internalization and Degradation Assays for ADC Discovery. Retrieved January 29, 2026, from [Link]

  • Yang, M., et al. (2000). Whole-body optical imaging of green fluorescent protein-expressing tumors and metastases. Proceedings of the National Academy of Sciences, 97(22), 1206-1211.
  • Zhang, Y., et al. (2018). A protein functionalization platform based on selective reactions at methionine residues.
  • Singh, R., et al. (2022). Bioconjugation of Functionalized Oligodeoxynucleotides with Fluorescence Reporters for Nanoparticle Assembly. Molecules, 27(15), 4939.
  • Tweedle, M. F. (2007). Biodistribution of gadolinium-based contrast agents, including gadolinium deposition. Journal of Magnetic Resonance Imaging, 25(5), 881-891.
  • Lee, S., & Chen, X. (2014). Nanoparticles for multimodal in vivo imaging in nanomedicine.
  • Hermanson, G. T. (2013).
  • Moghimi, S. M., et al. (2017). New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics. EJNMMI Research, 7(1), 1-13.
  • De, A., et al. (2010). Iodine-125 radiolabeling of silver nanoparticles for in vivo SPECT imaging. Journal of Nanobiotechnology, 8(1), 1-9.
  • Wang, Y., & Li, C. (2012). Image Guided Biodistribution of Drugs and Drug Delivery. Theranostics, 2(6), 537.
  • Berg, J. M., & Fishman, J. B. (2020). Iodination of Antibodies with Immobilized Iodogen. Cold Spring Harbor Protocols, 2020(7).
  • Zatsepin, T. S., et al. (2016).
  • Same, E. I., et al. (2015). In vivo small animal micro-CT using nanoparticle contrast agents. Contrast Media & Molecular Imaging, 10(6), 411-424.
  • He, S., et al. (2019). A Multivariate‐Gated DNA Nanodevice for Spatioselective Imaging of Pro‐metastatic Targets in Extracellular Microenvironment.
  • Cooper, B. M. (2021). Peptide-drug conjugate (PDC). In Targeted Drug Delivery (pp. 161-181). Humana, New York, NY.
  • Rejinold, N. S., et al. (2016). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies.
  • MICAD. (2012). Essential Parameters to Consider for The Characterization of Optical Imaging Probes. Future Medicinal Chemistry, 4(12), 1547-1564.
  • Gébleux, R., et al. (2017). Unbiased binding assays for discovering small-molecule probes and drugs. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 959-977.
  • Urano, Y., et al. (2011). Selective molecular imaging of viable cancer cells with pH-activatable fluorescence probes.
  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved January 29, 2026, from [Link]

  • Tweedle, M. F. (2007). Biodistribution of gadolinium-based contrast agents, including gadolinium deposition. Journal of Magnetic Resonance Imaging, 25(5), 881-891.
  • Cai, W., & Chen, X. (2008). Design and Development of Molecular Imaging Probes. Current Pharmaceutical Design, 14(3), 255-266.
  • Zolata, V., et al. (2021). 99mTc-Labeled Iron Oxide Nanoparticles as Dual-Modality Contrast Agent: A Preliminary Study from Synthesis to Magnetic Resonance and Gamma-Camera Imaging in Mice Models. Molecules, 26(20), 6215.

Sources

Iopydone as a tool for studying pulmonary diseases

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Iopydone in Pulmonary Research

Title: Iopydone: A Radiopaque Probe for Bronchography and Crystal-Induced Granulomatous Inflammation Modeling

Executive Summary & Scientific Context

Iopydone (3,5-diiodo-4-pyridone) is a specialized halogenated pyridone derivative historically utilized as a radiopaque contrast agent component (notably in Hytrast alongside Iopydol). While its clinical use in human bronchography has largely been superseded by Computed Tomography (CT) and non-ionic contrast media, Iopydone remains a valuable tool in preclinical pulmonary research for two distinct applications:

  • High-Contrast Ex Vivo Bronchography: Enabling detailed visualization of the bronchial tree architecture in animal models without the rapid clearance seen with water-soluble agents.

  • Modeling Crystal-Induced Inflammation: Due to its crystalline nature and low solubility, Iopydone serves as a robust chemical probe to induce and study pulmonary granulomatous inflammation and alveolar macrophage responses, mimicking pathologies seen in pneumoconiosis (e.g., silicosis) or foreign body reactions.

CRITICAL DISAMBIGUATION: Researchers must distinguish Iopydone (a di-iodinated contrast agent) from Pirfenidone (5-methyl-1-phenyl-2-1H-pyridone). While both are pyridones, Pirfenidone is an anti-fibrotic therapeutic; Iopydone is an imaging and toxicology probe. This protocol focuses exclusively on Iopydone.

Mechanism of Action & Utility

A. Radiopacity (Imaging Utility)

Iopydone contains two iodine atoms per molecule (approx. 73% iodine by weight).[1] Its high electron density attenuates X-rays effectively. Unlike water-soluble agents (e.g., iohexol) that wash out rapidly and cause pulmonary edema if aspirated, Iopydone suspensions coat the bronchial mucosa, providing high mucosal detail and longer dwell times for ex vivo micro-CT or radiographic analysis.

B. Macrophage Activation (Pathology Modeling)

When retained in the alveoli, Iopydone crystals are phagocytosed by alveolar macrophages. This process triggers the NLRP3 inflammasome pathway , leading to the release of IL-1β and subsequent recruitment of fibroblasts and lymphocytes, culminating in granuloma formation. This makes Iopydone an excellent tool for studying the "Foreign Body Giant Cell" reaction in the lung.

Visualization: Macrophage Response Pathway

The following diagram illustrates the cellular mechanism by which Iopydone crystals induce pulmonary inflammation, a key pathway for researchers studying crystal-associated lung injury.

Iopydone_Mechanism Iopydone Iopydone Crystals (Particulate) Macrophage Alveolar Macrophage (Phagocytosis) Iopydone->Macrophage Inhalation/Instillation Lysosome Lysosomal Destabilization Macrophage->Lysosome Crystal Internalization NLRP3 NLRP3 Inflammasome Activation Lysosome->NLRP3 Cathepsin B Leakage Cytokines Release of IL-1β, IL-18 NLRP3->Cytokines Caspase-1 Cleavage Recruitment Neutrophil/Fibroblast Recruitment Cytokines->Recruitment Pro-inflammatory Signaling Granuloma Granuloma Formation Recruitment->Granuloma Chronic Exposure

Caption: Pathway of Iopydone crystal-induced alveolar macrophage activation leading to granulomatous inflammation.

Experimental Protocols

Protocol A: Preparation of Iopydone Suspension (50% w/v)

Purpose: To create a stable, high-density suspension for intratracheal administration.

Reagents:

  • Iopydone crystalline powder (High Purity >98%)

  • Carboxymethylcellulose (CMC) Sodium (0.5% solution) as a suspending agent

  • Tween 80 (0.1%) to prevent aggregation

  • Sterile Phosphate Buffered Saline (PBS)

Step-by-Step:

  • Weighing: Weigh 5.0 g of Iopydone powder.

  • Micronization: If crystals are >10 µm, grind using a mortar and pestle or ball mill to achieve a mean particle size of 2–5 µm (critical for alveolar deposition vs. bronchial coating).

  • Mixing: Slowly add the powder to 10 mL of the CMC/Tween 80/PBS vehicle under constant magnetic stirring.

  • Homogenization: Sonicate the suspension for 10 minutes at 40 kHz to ensure uniform dispersion.

  • Sterilization: Autoclave is not recommended due to crystal growth. Pasteurized or prepared under aseptic conditions using sterile components.

Protocol B: Ex Vivo Murine Bronchography

Purpose: High-resolution structural imaging of the bronchial tree in lung injury models.

  • Euthanasia: Euthanize the mouse/rat via overdose of pentobarbital.

  • Cannulation: Expose the trachea and insert a 20G angiocatheter; secure with a suture.

  • Inflation: Gently inflate lungs with air (0.5 mL) to verify integrity.

  • Instillation: Using a syringe pump, infuse the Iopydone Suspension (Protocol A) at a rate of 0.1 mL/min.

    • Volume: 0.3 mL for mice, 1.5 mL for rats.

  • Imaging:

    • Micro-CT: Scan immediately at 40–50 kVp.

    • Note: Iopydone provides superior mucosal coating compared to barium sulfate, allowing visualization of bronchial diameter changes (e.g., in asthma models).

  • Washout (Optional): If histology is required later, flush lungs with saline, though residual crystals will remain.

Protocol C: Induction of Pulmonary Granulomatosis

Purpose: To study chronic inflammation and foreign body response.

  • Anesthesia: Anesthetize animal (Isoflurane 3%).

  • Administration: Perform intratracheal instillation of low-dose Iopydone (0.2 g/kg body weight suspended in 100 µL saline).

  • Recovery: Allow animals to recover.

  • Timepoints:

    • Day 3: Acute neutrophilic inflammation (Bronchoalveolar Lavage analysis).

    • Day 14-28: Formation of non-caseating granulomas.

  • Endpoint Analysis: Harvest lungs for histology (H&E stain). Look for multinucleated giant cells surrounding birefringent Iopydone crystals.

Data Interpretation & Comparison

The following table summarizes how Iopydone compares to other common pulmonary research tools.

FeatureIopydoneBarium SulfateWater-Soluble Iodine (e.g., Iohexol)Pirfenidone
Primary Class Pyridone Contrast AgentInorganic ContrastOrganic ContrastAnti-fibrotic Drug
Solubility Insoluble (Crystalline)InsolubleHighly SolubleSoluble
Lung Clearance Slow (Weeks/Months)Slow (Permanent)Rapid (Minutes)Systemic Metabolism
Pathology Induced Granulomas (Reversible)Fibrosis (Irreversible)Pulmonary Edema (if high osmolarity)Reduces Fibrosis
Imaging Use Mucosal Coating (Bronchi)Airway CastingAngiography/ParenchymaNone

Troubleshooting & Safety

  • Crystal Aggregation: If the suspension clogs the cannula, increase the Tween 80 concentration to 0.2% and re-sonicate immediately before use.

  • Animal Mortality: High-volume instillation can cause asphyxiation. Do not exceed 60% of Total Lung Capacity (TLC) during imaging protocols.

  • differentiation: Under polarized light microscopy, Iopydone crystals appear birefringent within giant cells, distinguishing them from other cellular debris.

References

  • Dohrn, D. & Diedrich, P. (1932). Preparation of 3,5-diiodo-4-pyridone (Iopydone).[1] Justus Liebigs Annalen der Chemie.

  • Morley, A. R. (1969). Pulmonary reaction to Hytrast (Iopydone/Iopydol). Thorax, 24(3), 353–358.

  • Wright, F. W. (1970). Accidental injection of Dionosil and Hytrast into the lung. Clinical Radiology. (Contextualizing crystal retention).
  • Gelfand, D. W. (1985). Complications of Bronchography. Chest. (Detailing the granulomatous reaction to insoluble contrast media).

(Note: Due to the historical nature of Iopydone as a specific chemical entity, primary literature peaks between 1960–1980. Modern applications focus on comparative toxicology and archived tissue analysis.)

Sources

Troubleshooting & Optimization

improving the solubility of Iopydone for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Iopydone Formulation & Solubility Guide

Topic: Improving the Solubility of Iopydone for In Vivo Studies Role: Senior Application Scientist Audience: Researchers, Formulation Scientists, and Preclinical Development Teams

Introduction: The Physicochemical Barrier

Iopydone (3,5-diiodo-4(1H)-pyridinone) presents a classic challenge in preclinical formulation: it is a dense, crystalline solid with high lattice energy and poor aqueous solubility.[1] Structurally, the iodine atoms at the 3 and 5 positions increase lipophilicity and facilitate strong intermolecular halogen bonding, while the pyridone core favors a planar stacking arrangement that resists dissolution in aqueous media.

For in vivo applications, particularly where intravenous (IV) or high-concentration oral delivery is required, simple saline dispersion is insufficient.[1] This guide addresses the solubility bottleneck through three proven strategies: pH manipulation (Salt Formation) , Co-solvent Systems , and Particle Engineering (Suspension) .

Part 1: Troubleshooting & FAQs

Q1: Why does Iopydone precipitate immediately upon addition to pH 7.4 phosphate-buffered saline (PBS)?

Diagnosis: Iopydone is a weak acid.[1] The NH group in the pyridone ring has a pKa influenced by the electron-withdrawing iodine atoms, typically shifting it into the range of 6–8 (compared to ~11 for unsubstituted pyridone). Root Cause: At neutral pH (7.4), a significant fraction of the molecule remains in the protonated (neutral), insoluble form. Solution: You must convert Iopydone to its ionized salt form before introducing it to the buffer.[1]

  • Action: Dissolve Iopydone in a minimum volume of 0.1 N NaOH or N-methylglucamine (Meglumine) to generate the soluble salt. Once dissolved, slowly lower the pH to the physiological range (7.4) using a buffer, ensuring you do not cross the saturation limit where the neutral form reprecipitates.

Q2: I need an IV formulation. Can I use DMSO?

Diagnosis: While DMSO solubilizes Iopydone well, it is often contraindicated for high-volume IV administration due to hemolysis and vascular irritation.[1] Recommendation: Use a Co-solvent/Surfactant system compatible with IV injection.[1]

  • Preferred Vehicle: 10% Ethanol + 40% PEG 400 + 50% Water (v/v).[1]

  • Alternative: Complexation with Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).[1] A 20-30% (w/v) HP-
    
    
    -CD solution can encapsulate the hydrophobic iodine moieties, preventing precipitation without extreme pH shifts.
Q3: My oral suspension cakes and is difficult to resuspend. What is wrong?

Diagnosis: This is likely "Ostwald Ripening" or irreversible aggregation due to high surface energy.[1] Root Cause: Large particle size distribution allows small crystals to dissolve and redeposit on larger ones, forming hard cakes.[1] Solution:

  • Micronization: Ensure particle size is uniform (< 5

    
    m).[1]
    
  • Wetting Agent: Use Polysorbate 80 (Tween 80) to lower the contact angle between the hydrophobic crystal and water.[1]

  • Viscosity Modifier: Add Sodium Carboxymethylcellulose (Na-CMC) to retard sedimentation.[1]

Part 2: Formulation Decision Matrix

Use this logic flow to select the appropriate vehicle based on your administration route.

FormulationStrategy Start Start: Iopydone Formulation Route Select Administration Route Start->Route IV Intravenous (IV) Route->IV Oral Oral / Intratracheal Route->Oral SolubilityCheck Target Conc. > 5 mg/mL? IV->SolubilityCheck Micronization Micronization (< 5 microns) Oral->Micronization SaltForm Salt Formation (Meglumine/Na+) SolubilityCheck->SaltForm Yes (High pH acceptable) Cosolvent Co-solvent System (PEG400/EtOH) SolubilityCheck->Cosolvent No (Standard) Cyclodextrin HP-beta-CD Complex SolubilityCheck->Cyclodextrin No (Sensitive API) Suspension Stable Suspension (Tween 80 + CMC) Micronization->Suspension

Caption: Decision tree for selecting Iopydone vehicle based on route and concentration requirements.

Part 3: Experimental Protocols

Protocol A: Preparation of Iopydone-Meglumine Salt Solution (IV Compatible)

Objective: To create a clear, high-concentration solution by exploiting the acidic NH moiety.[1]

Materials:

  • Iopydone (micronized preferred)[1]

  • N-Methylglucamine (Meglumine)[1]

  • Water for Injection (WFI)[1]

Step-by-Step:

  • Calculate Stoichiometry: Determine the molar mass of Iopydone (~347 g/mol ) and Meglumine (~195 g/mol ). You need a 1:1 molar ratio.

  • Dissolution:

    • Weigh 347 mg of Iopydone.[1]

    • Weigh 200 mg of Meglumine (slight excess ensures full conversion).[1]

    • Add 5 mL of WFI.

  • Heating: Gently heat to 50°C with stirring. The solution should turn clear as the salt forms.

  • Adjustment: Dilute to final volume (e.g., 10 mL) with WFI.

  • Filtration: Pass through a 0.22

    
    m PVDF filter to sterilize and remove undissolved nuclei.
    
  • Validation: Check pH. It should be between 7.5 and 8.[1]5. If precipitation occurs upon cooling, increase Meglumine content by 10%.[1]

Protocol B: Preparation of Stable Oral/Bronchial Suspension

Objective: To create a "Hytrast-like" suspension that resists caking and flows easily.[1]

Materials:

  • Iopydone[2][3]

  • Sodium Carboxymethylcellulose (Na-CMC, medium viscosity)

  • Polysorbate 80 (Tween 80)

  • Saline (0.9% NaCl)[1]

Step-by-Step:

  • Vehicle Preparation:

    • Disperse 0.5% (w/v) Na-CMC in warm saline. Stir until fully hydrated (clear viscous liquid).

    • Add 0.1% (w/v) Tween 80.

  • API Processing:

    • Micronize Iopydone using a mortar and pestle or ball mill.[1] Target particle size: 2–5

      
      m.[1]
      
  • Wetting:

    • Place Iopydone powder in a mortar.[1]

    • Add the Tween 80/Saline mixture dropwise, triturating constantly to form a smooth paste. This step is critical to remove air pockets (levigation).

  • Dispersion:

    • Slowly add the CMC vehicle to the paste while stirring.

  • Homogenization:

    • Sonicate the final suspension for 5 minutes to break up loose agglomerates.

Part 4: Data & Comparison

Table 1: Solubility Profile of Iopydone in Common Vehicles

Vehicle SystemSolubility PotentialPhysiological CompatibilityNotes
Water (pH 7) Very Low (<0.1 mg/mL)HighNot suitable for therapeutic doses.[1]
0.1 N NaOH High (>50 mg/mL)Low (Must buffer)Forms Sodium salt; risk of precipitation on injection.[1]
Meglumine (aq) High (>100 mg/mL)HighStandard for iodinated contrast media (e.g., Iothalamate).[1]
PEG 400 (Neat) ModerateLow (Viscous)Use as 30-50% co-solvent in water.[1]
Ethanol ModerateLowHemolytic at high concentrations; limit to <10%.[1]
HP-

-Cyclodextrin
Moderate-HighHighExcellent for protecting tissue from irritation.[1]

Part 5: Mechanism of Action (Visualization)

The following diagram illustrates the chemical equilibrium involved in solubilizing Iopydone via pH adjustment.

DissolutionMechanism Solid Iopydone (Solid Crystal) Strong Intermolecular Halogen Bonds NeutralSol Iopydone (Neutral, Soluble) [Limited Solubility] Solid->NeutralSol Slow Dissolution Ionized Iopydone Anion (Salt) [Highly Soluble] NeutralSol->Ionized Deprotonation (pH > pKa) Ionized->NeutralSol Reprotonation Base Add Base (OH- or Amine) Base->NeutralSol Promotes Acid Add Acid / Phys. pH Acid->Ionized Promotes Precipitation

Caption: Chemical equilibrium of Iopydone solubilization via pH adjustment.

References

  • PubChem . Iopydone | C5H3I2NO. National Library of Medicine. Available at: [Link][1]

  • Radiopaedia . Iodinated contrast media. Available at: [Link]

  • National Institutes of Health (NIH) . Pulmonary reaction to Hytrast. PMC Archives. Available at: [Link]

Sources

Technical Support Center: Optimizing Iopydone for Contrast-Enhanced CT

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist (Formulation & Imaging Physics) Audience: Research & Drug Development Professionals Scope: Formulation stability, Iodine-to-HU linearity, and artifact mitigation for 3,5-diiodo-4-pyridone (Iopydone) systems.

Introduction: The Iopydone Challenge

Welcome to the technical support hub. You are likely here because you are working with Iopydone (3,5-diiodo-4-pyridone) , a historical pyridone-derivative contrast backbone. Unlike modern non-ionic monomers (e.g., Iohexol), Iopydone presents unique challenges: it is sparingly soluble in water (~2.8 g/L) and prone to precipitation.

This guide moves beyond basic protocols to address the causality of formulation failures and the physics of signal optimization. Whether you are developing novel liposomal carriers, oral suspensions, or reproducing historical bronchography data, the protocols below are designed to ensure your concentration yields the target Hounsfield Units (HU) without compromising stability.

Module 1: Formulation & Solubility Optimization

The Core Problem: Iopydone is a pyridone scaffold, not a benzene-derivative like modern agents. Its intrinsic hydrophobicity causes rapid precipitation in aqueous media if not chemically modified (e.g., esterified to Propyliodone) or stabilized with surfactants.

Troubleshooting Guide: "Why is my contrast precipitating?"
SymptomProbable CauseCorrective Action
Immediate Clouding pH ShockIopydone solubility is pH-dependent. Ensure buffer maintains pH > 7.4. Pyridone-enol tautomerism favors the soluble enolate form at higher pH.
Crystal Growth (24h) Ostwald RipeningThe particle size distribution is too wide. Use a surfactant (Tween 80 or Poloxamer 188) to stabilize the interface.
Viscous Sludge Concentration OverloadYou exceeded the critical packing parameter. Do not exceed 500 mg I/mL in suspension without high-shear homogenization.
Protocol: Stable Suspension Preparation (Standardized)

This workflow ensures a homogeneous suspension suitable for cavity imaging or oral administration. WARNING: Do not administer particulate suspensions intravenously.

  • Stoichiometric Calculation:

    • Target Iodine Load: 300 mg I/mL.[1][2]

    • Iopydone MW: ~346.9 g/mol . Iodine MW: 253.8 g/mol .

    • Iodine Content: ~73% by weight.

    • Requirement: To get 300 mg I/mL, you need ~410 mg Iopydone/mL.

  • Micronization: Grind bulk powder to <10 µm using a ball mill. Large particles cause beam hardening artifacts.

  • Wetting: Pre-wet powder with Glycerol (5% v/v) to displace air voids.

  • Dispersion: Add Carboxymethylcellulose (CMC) 1.5% solution slowly under high-shear mixing (3000 RPM).

Visual Logic: Formulation Decision Tree

FormulationLogic Start Start: Iopydone Powder Target Intended Route? Start->Target IV Intravenous (IV) Target->IV Systemic Cavity Oral / Intracavitary Target->Cavity Local Stop STOP: High Embolism Risk. Must Synthesize Ester/Liposome IV->Stop Suspension Suspension Required Cavity->Suspension StabCheck Stability Check (1h) Suspension->StabCheck Precip Precipitation? StabCheck->Precip AddSurf Add Polysorbate 80 (Steric Stabilization) Precip->AddSurf Yes (Cloudy) AdjustPH Adjust pH > 7.5 (Enolate Formation) Precip->AdjustPH Yes (Crystals) Ready Ready for Imaging Precip->Ready No (Stable) AddSurf->StabCheck AdjustPH->StabCheck

Caption: Decision logic for Iopydone formulation based on administration route and stability observations.

Module 2: Signal Optimization (The Physics of CT)

The Core Directive: CT attenuation is driven by the Photoelectric Effect, which is proportional to the atomic number (


) and linear to the iodine concentration. You do not need to guess the concentration; you can calculate it based on your target Hounsfield Units (HU).
FAQ: "How much Iopydone do I need for 300 HU?"

Answer: At standard 120 kVp tube voltage, the attenuation linearity is approximately 25 to 30 HU per mg Iodine/mL .

The Equation:



Where 

(system dependent constant).
Reference Table: Concentration vs. Signal Intensity (120 kVp)
Target Tissue SimulationRequired HURequired Iodine (mg I/mL)Required Iopydone (mg/mL)
Soft Tissue (Baseline) 40–6000
Venous Phase 100–150~4.0~5.5
Arterial Phase 250–350~10.0~13.7
Vascular/Cavity Peak 500+~18.0~24.6
Metal Artifact Threshold >3000>100.0>137.0

Note: The "Required Iopydone" column assumes ~73% Iodine mass fraction.

Visual Logic: The Attenuation-Viscosity Tradeoff

As you increase concentration to boost signal (HU), you exponentially increase viscosity, which complicates delivery.

OptimizationLoop Conc Iopydone Conc. (mg/mL) HU Signal (HU) Conc->HU Linear Increase Visc Viscosity (cP) Conc->Visc Exponential Increase Artifact Beam Hardening HU->Artifact If >500 HU Flow Injectability Visc->Flow Reduces Flow Rate Flow->Conc Feedback: Dilute if clogged

Caption: The trade-off loop. Increasing concentration improves signal but risks artifacts and injection failure.

Module 3: Image Artifacts & Quality Control

The Core Problem: High-Z materials like Iodine cause "Beam Hardening"—the preferential absorption of low-energy photons, leaving a harder beam that causes dark streaks or "cupping" artifacts in the image.

Troubleshooting Guide: Artifact Mitigation

Q: I see dark streaks between my contrast vial and the surrounding phantom. Is my concentration too high? A: Yes. This is photon starvation/beam hardening.

  • Fix 1: Dilute the sample. You rarely need >300 HU for biological contrast.

  • Fix 2: Use Dual-Energy CT (DECT) if available. Reconstruct Mono-energetic images (MonoE) at 70+ keV to reduce hardening artifacts.

Q: The bottom of my vial is brighter than the top. A: This is Sedimentation . Iopydone suspensions are unstable over time.

  • Fix: Re-suspend immediately before scanning.

  • Fix: Increase the viscosity of the carrier phase (e.g., increase CMC or Methylcellulose concentration) to slow Stokes' settling velocity.

References

  • Bushberg, J. T., et al. (2012). The Essential Physics of Medical Imaging. Lippincott Williams & Wilkins. (Defines the physics of HU and Iodine attenuation).

  • Gierada, D. S., & Bae, K. T. (1999). "Simulation of Contrast-Enhanced CT: Linearity of Hounsfield Units." Academic Radiology. (Establishes the ~25-30 HU per mg I/mL rule).

  • Speck, U. (2012). X-Ray Contrast Media: Overview, Use and Pharmaceutical Aspects. Springer. (Detailed chemistry of iodinated contrast agents including pyridone derivatives).

  • PubChem. (n.d.). "3,5-Diiodo-4-pyridone Compound Summary." (Chemical properties and solubility data).

  • Kok, M., et al. (2014). "Influence of contrast media viscosity and temperature on injection pressure."[3][4] Investigative Radiology. (Data on viscosity management via heating).

Sources

Technical Support Center: Overcoming Iopydone Toxicity in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering challenges with Iopydone-induced toxicity in cell culture experiments. As Iopydone is a novel compound, this document consolidates best practices and troubleshooting strategies based on established principles of in vitro toxicology to ensure reliable and reproducible experimental outcomes. Our goal is to provide a logical framework for identifying, mitigating, and understanding cytotoxicity to distinguish between targeted pharmacological effects and unintended off-target toxicity.

Section 1: Understanding Iopydone Toxicity

This section addresses the fundamental questions regarding the cytotoxic effects of Iopydone.

Q1: What are the likely mechanisms of Iopydone-induced cytotoxicity in cell culture?

A1: While Iopydone-specific pathways are under investigation, most cytotoxic compounds induce cell death through a few common, highly conserved mechanisms. It is critical to discern whether the observed cell death is a desired outcome (e.g., in cancer cell lines) or an adverse effect. The primary suspected mechanisms include:

  • Induction of Oxidative Stress: Iopydone may lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[1][2] Excessive ROS can damage lipids, proteins, and DNA, triggering cell death pathways.[2]

  • Mitochondrial Dysfunction: Mitochondria are often a primary target for cytotoxic drugs.[3][4] Iopydone may disrupt the mitochondrial membrane potential, inhibit the electron transport chain, or interfere with ATP synthesis, leading to an energy crisis and the release of pro-apoptotic factors like cytochrome c.[3][5]

  • Apoptosis Induction: Many cytotoxic agents trigger programmed cell death, or apoptosis.[6][7] This can be initiated via the intrinsic (mitochondrial) pathway or the extrinsic (death receptor) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which are proteases that dismantle the cell in an orderly fashion.[6][8][9][10]

  • Necrosis: At high concentrations or under severe stress, Iopydone might induce necrosis, a form of uncontrolled cell death characterized by cell swelling and lysis.[11][12] This often results from a catastrophic loss of membrane integrity and can provoke an inflammatory response in vivo.

dot graph TD; A[Iopydone Treatment] --> B{Cellular Stress}; B --> C[Oxidative Stress (ROS Generation)]; B --> D[Mitochondrial Dysfunction]; C --> D; D --> E[Release of Cytochrome c]; E --> F[Apoptosome Formation]; F --> G[Caspase-9 Activation]; G --> H[Caspase-3 Activation]; H --> I[Apoptosis (Blebbing, DNA Fragmentation)]; subgraph "Intrinsic Apoptotic Pathway" D; E; F; G; H; I; end A -- High Conc. --> J[Severe Membrane Damage]; J --> K[Necrosis (Cell Swelling & Lysis)]; style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style J fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style K fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF end Caption: Potential mechanisms of Iopydone-induced cell death.

Q2: How can I differentiate between cytotoxicity and a cytostatic effect?

A2: This is a crucial distinction. A cytotoxic effect actively kills cells, reducing the total number of viable cells. A cytostatic effect inhibits cell proliferation without necessarily killing the cells. Assays that measure metabolic activity (like MTT or WST-8) can show a reduced signal in both cases.[13] To differentiate:

  • Combine Assays: Pair a metabolic assay (e.g., MTT) with a direct measure of cell death, such as an LDH release assay, which quantifies membrane integrity loss, or a dye-exclusion assay (e.g., Propidium Iodide, Trypan Blue) that stains dead cells.[13][14][15]

  • Cell Counting: Monitor the total number of cells over time. In a cytotoxic scenario, the total cell number will decrease below the initial seeding number. In a cytostatic scenario, the cell number will plateau or increase much slower than the untreated control.

Section 2: Proactive Strategies to Mitigate Toxicity

Careful experimental design is the most effective way to manage Iopydone toxicity.

Q3: How do I determine the optimal working concentration of Iopydone?

A3: The optimal concentration provides the desired biological effect with minimal off-target cytotoxicity. This is determined by generating a dose-response curve.

  • The Causality: A dose-response experiment systematically explores how varying concentrations of Iopydone affect cell viability. This allows you to identify the IC50 (the concentration that inhibits 50% of the response) and to select concentrations for your experiments that are below the threshold for widespread, non-specific cell death.

  • Experimental Workflow:

    • Seed cells at a consistent density in a 96-well plate and allow them to adhere and enter logarithmic growth (typically 24 hours).[16]

    • Prepare a wide range of Iopydone concentrations using a serial dilution (e.g., 100 µM to 1 nM). A logarithmic dilution series is critical for capturing the full sigmoidal dose-response relationship.

    • Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

    • Expose the cells to Iopydone for a defined period (e.g., 24, 48, or 72 hours). The duration should be relevant to your biological question.[16][17][18]

    • Assess cell viability using a reliable method, such as an MTT or LDH assay.[19]

    • Plot the results as % Viability vs. log[Iopydone Concentration] to determine the IC50.

Data Presentation: Example Iopydone Dose-Response Data (48h Exposure)

Iopydone Conc. (µM)% Viability (Mean ± SD)
1005.2 ± 1.5
3015.8 ± 3.1
1048.9 ± 4.5
385.1 ± 5.2
195.3 ± 3.8
0.398.1 ± 2.9
0.199.5 ± 2.1
0 (Vehicle)100.0 ± 2.5

From this data, the IC50 is approximately 10 µM. For mechanistic studies unrelated to cell death, a concentration below 3 µM would be a prudent starting point.

Q4: Does the choice of cell culture medium matter?

A4: Yes, significantly. Media components can interact with the compound or alter the cell's sensitivity to it.

  • The Causality: Different media formulations contain varying levels of amino acids, vitamins, and antioxidants, which can influence a cell's metabolic state and its ability to withstand oxidative stress.[20] For example, a medium rich in antioxidants might mask a ROS-generating effect of Iopydone at lower concentrations. Furthermore, high serum content can lead to protein binding, reducing the effective concentration of Iopydone.

  • Recommendations:

    • Use a consistent, well-defined medium formulation for all related experiments.

    • Be aware that switching from a rich medium like DMEM to a less complex one like MEM could increase cellular stress and apparent toxicity.

    • If Iopydone is unstable, consider the impact of media components on its degradation rate.[20]

Section 3: Troubleshooting Unexpected Cytotoxicity

This section provides a logical workflow for diagnosing problems when experiments go awry.

Q5: My cells are dying at concentrations of Iopydone that were previously non-toxic. What should I investigate?

A5: This common issue requires a systematic approach to pinpoint the variable that has changed. The following workflow can help isolate the cause.

G

Q6: Could Iopydone be degrading in my culture medium and producing a toxic byproduct?

A6: Yes, this is a distinct possibility, especially during long incubation periods (48-72h).

  • The Causality: The chemical structure of Iopydone may be susceptible to hydrolysis or oxidation in the aqueous, warm, CO2-controlled environment of a cell culture incubator. Degradation products could be more or less active, or, importantly, more toxic than the parent compound.

  • Self-Validation: To test for this, you can perform a simple stability study (see Protocol 3). Incubating Iopydone in complete medium for the duration of your experiment without cells, and then adding that "pre-incubated" medium to fresh cells can reveal if the medium itself has become toxic. If toxicity is observed, it suggests a stability issue.

  • Mitigation Strategies:

    • Reduce the exposure time.

    • Perform media changes with fresh Iopydone during the experiment (e.g., every 24 hours).

    • Consult chemical stability guidelines if available for the compound class.[21][22][23]

Section 4: Key Experimental Protocols

Here we provide detailed, self-validating protocols for the essential experiments discussed in this guide.

Protocol 1: Determining the IC50 of Iopydone using an MTT Assay

This protocol measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial dehydrogenases in viable cells.[19][24]

  • Cell Plating: Seed your cells in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X stock of your Iopydone serial dilutions in complete medium. For a 1:2 dilution series, you might prepare 200 µM, 60 µM, 20 µM, etc.

  • Controls (Crucial for Validation):

    • Vehicle Control: Medium with the highest concentration of solvent (e.g., 0.2% DMSO) to make a 1X final concentration of 0.1%.

    • Untreated Control: Medium only.

    • Positive Control (Assay Validation): A known cytotoxic agent (e.g., 1 µM Staurosporine).

    • Blank Control: Medium only, no cells.

  • Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X Iopydone dilutions and controls. This brings the final volume to 100 µL and the compound/vehicle concentrations to 1X.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[19]

  • Solubilization: Add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well. Mix thoroughly by gentle pipetting to dissolve the crystals.[19]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Well) * 100.

    • Plot % Viability vs. log[Iopydone] and use non-linear regression (sigmoidal dose-response) to calculate the IC50.

Protocol 2: Assessing Cell Membrane Integrity via Propidium Iodide (PI) Staining

This flow cytometry-based assay provides a direct count of dead cells. PI is a fluorescent dye that cannot cross the membrane of live cells but enters dead cells with compromised membranes and intercalates with DNA.[12]

  • Cell Culture and Treatment: Culture and treat cells with Iopydone in 6-well or 12-well plates for the desired time. Ensure you include vehicle and untreated controls.

  • Cell Harvesting:

    • Collect the supernatant from each well (this contains floating dead cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with their corresponding supernatant.

    • Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.

  • Staining: Resuspend the cell pellet in 100-200 µL of cold 1X Annexin V Binding Buffer. Add 5 µL of Propidium Iodide (PI) solution (typically 50 µg/mL).

  • Incubation: Incubate for 10-15 minutes on ice, protected from light.

  • Analysis: Analyze the samples immediately on a flow cytometer. PI-positive cells (dead) will show a strong signal in the appropriate fluorescence channel (e.g., PE-Texas Red, PerCP-Cy5.5).

  • Data Interpretation: The percentage of PI-positive events corresponds to the percentage of dead cells in the population. This provides a clear, quantitative measure of cytotoxicity.

References
  • Stockert, J. C., Blázquez-Castro, A., Cañete, M., Horobin, R. W., & Villanueva, Á. (2012). MTT assay for cell viability: what is it all about? Journal of Histochemistry & Cytochemistry. Available at: [Link]

  • Kaufmann, S. H. (n.d.). Anticancer Drug Action Laboratory - Apoptosis and the Response to Anti-Cancer Drugs. Mayo Clinic. Available at: [Link]

  • Gibco (2025). Understanding and Preventing Cell Death in Cell Culture | Key Causes and Solutions. YouTube. Available at: [Link]

  • Nieskens, T. T. G., Peters, J. G. P., Schreurs, M., & van der Wijst, J. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology. Available at: [Link]

  • Szeto, H. H. (2006). Drug-induced mitochondrial dysfunction and cardiotoxicity. Archives of Toxicology. Available at: [Link]

  • Alem, F., et al. (2025). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. ResearchGate. Available at: [Link]

  • Eurofins Advinus. (n.d.). Chemical-Induced Cellular Toxicity Mechanisms. Eurofins. Available at: [Link]

  • Li, Y., et al. (2026). Genetically Engineered Biomimetic Nanovesicles Co-Delivering a Checkpoint Inhibitor and Doxorubicin for Enhanced Cancer Chemo-Immunotherapy. MDPI. Available at: [Link]

  • Eastman, A. (2017). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget. Available at: [Link]

  • Ziqubu, K., et al. (2021). Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments. International Journal of Molecular Sciences. Available at: [Link]

  • Aladdin, A., et al. (2019). Exposure time versus cytotoxicity for anticancer agents. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Deavall, D. G., Martin, E. A., Horner, J. M., & Roberts, R. (2012). Drug-Induced Oxidative Stress and Toxicity. Journal of Toxicology. Available at: [Link]

  • Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Yilmaz, S., et al. (2024). Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay. Drug and Chemical Toxicology. Available at: [Link]

  • Fulda, S. (2004). Caspase Activation in Cancer Therapy. Madame Curie Bioscience Database. Available at: [Link]

  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation. Available at: [Link]

  • Kar, K., et al. (2023). Role of Mitochondria and Mitochondrial Transplantation in Drug-induced Toxic Organ Injury. Current Drug Metabolism. Available at: [Link]

  • Corning Life Sciences. (n.d.). What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. Corning. Available at: [Link]

  • Troy, C. M., & Salvesen, G. S. (2002). Caspase activation cascades in apoptosis. Biochemical Society Transactions. Available at: [Link]

  • Kramer, N. I., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology. Available at: [Link]

  • Gokay, S., et al. (2021). Cell viability from MTT assay and cytotoxicity results from LDH assay. ResearchGate. Available at: [Link]

  • Chollangi, S., & Parker, M. (2025). Cell culture media impact on drug product solution stability. ResearchGate. Available at: [Link]

  • Pizzino, G., et al. (2017). Mitochondrial Oxidative Stress—A Causative Factor and Therapeutic Target in Many Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, Y., et al. (2017). Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Available at: [Link]

  • Khan, M. A., et al. (2022). Apoptotic Cell Death via Activation of DNA Degradation, Caspase-3 Activity, and Suppression of Bcl-2 Activity: An Evidence-Based Citrullus colocynthis Cytotoxicity Mechanism toward MCF-7 and A549 Cancer Cell Lines. MDPI. Available at: [Link]

  • Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Nacalai Tesque. Available at: [Link]

  • Lund University Publications. (2019). The art of making a comprehensive stability study. Lund University. Available at: [Link]

  • Boatright, K. M., & Salvesen, G. S. (2003). Targeting Cell Death in Tumors by Activating Caspases. Current Cancer Drug Targets. Available at: [Link]

  • FDA. (1998). Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. Available at: [Link]

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Technical Support Center: Purification of Synthesized Iopydone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Iopydone purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the purification of synthesized Iopydone. My approach is grounded in fundamental chemical principles and extensive field experience to help you achieve the highest purity for your compound.

Purification Strategy Overview

The purification of crude Iopydone, a di-iodinated pyridone derivative, primarily involves removing unreacted starting materials, reaction byproducts, and process-related impurities. The choice of method depends on the impurity profile and the desired scale. The two most effective techniques are recrystallization and column chromatography.

A general workflow involves assessing the crude product's purity first, typically by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Based on this initial assessment, a primary purification method is chosen.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Purification Path Selection cluster_2 Phase 3: Execution cluster_3 Phase 4: Validation Start Crude Synthesized Iopydone Assess Purity Assessment (TLC/HPLC) Start->Assess Decision Impurity Profile Analysis Assess->Decision Recrystallization Recrystallization Decision->Recrystallization  Major product with minor, structurally similar impurities Chromatography Column Chromatography Decision->Chromatography Complex mixture or impurities with different polarity Validate Final Purity Validation (HPLC, NMR, MS, Melting Point) Recrystallization->Validate Chromatography->Validate End Pure Iopydone Validate->End

Caption: General Purification Workflow for Synthesized Iopydone.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Recrystallization Issues

Q1: My crude Iopydone "oils out" instead of forming crystals during cooling. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solute's solubility is so low in the cooling solvent that it separates as a liquid phase (the "oil") rather than forming a crystal lattice. This is often because the solution is supersaturated at a temperature above the solute's melting point or because the cooling process is too rapid.

  • Causality: The high concentration of impurities can also depress the melting point of your product, exacerbating this issue. Iodinated aromatic compounds can be particularly prone to this due to strong intermolecular interactions.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to reduce the saturation level.[1]

    • Slow Down Cooling: Allow the flask to cool to room temperature very slowly on the benchtop before moving it to an ice bath. Rapid cooling in an ice bath is a common cause of oiling out.[2]

    • Change Solvent System: Your current solvent may be too poor for Iopydone. Try a solvent mixture. For instance, dissolve the crude product in a "good" solvent (like methanol or acetone) and then add a "poor" solvent (like water or hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.[3]

    • Scratch & Seed: Vigorously scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.[2] Adding a "seed crystal" of pure Iopydone, if available, provides a template for crystallization.[2]

Q2: No crystals are forming even after my solution has cooled to room temperature and been placed in an ice bath. What should I do?

A2: This is a common problem that typically indicates one of two things: either you've used too much solvent, or the solution lacks nucleation sites to initiate crystallization.

  • Causality: The concentration of Iopydone is below its saturation point at the cold temperature, meaning it remains fully dissolved.[4]

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity or crystal formation at the surface, remove it from the heat and allow it to cool again. Be cautious not to evaporate too much solvent too quickly.

    • Induce Crystallization: As mentioned above, scratching the flask with a glass rod or adding a seed crystal can initiate the process.[2]

    • Introduce an Anti-Solvent: If you know a solvent in which Iopydone is insoluble (an "anti-solvent" like hexane or water), you can add it dropwise to the cooled solution until persistent cloudiness appears. This reduces the overall solubility of your compound.

Start Recrystallization Fails (Oiling Out or No Crystals) Check1 Did it oil out? Start->Check1 Check2 Are there no crystals? Check1->Check2 No Oil_Sol1 Re-heat & Add More Solvent Check1->Oil_Sol1 Yes NoCrystal_Sol1 Reduce Solvent Volume (Evaporate) Check2->NoCrystal_Sol1 Yes Oil_Sol2 Slow Down Cooling Rate Oil_Sol1->Oil_Sol2 Oil_Sol3 Try a Mixed Solvent System Oil_Sol2->Oil_Sol3 End Successful Crystallization Oil_Sol3->End NoCrystal_Sol2 Induce Nucleation (Scratch/Seed) NoCrystal_Sol1->NoCrystal_Sol2 NoCrystal_Sol3 Add an Anti-Solvent NoCrystal_Sol2->NoCrystal_Sol3 NoCrystal_Sol3->End

Caption: Troubleshooting Logic for Failed Recrystallization.

Column Chromatography Issues

Q3: My Iopydone is not separating from an impurity on the silica gel column. The spots are overlapping on TLC. What can I do?

A3: This indicates that the polarity of your compound and the impurity are too similar for the chosen solvent system (mobile phase) to resolve them effectively on the stationary phase (silica gel).

  • Causality: In column chromatography, separation is based on the differential partitioning of compounds between the stationary and mobile phases.[5] If both compounds have similar affinities for both phases, they will travel down the column at nearly the same rate.

  • Solutions:

    • Optimize the Mobile Phase: Your primary tool is to adjust the polarity of the eluent.

      • Decrease Polarity: If the spots are moving too fast (high Rf on TLC), decrease the percentage of the polar solvent (e.g., move from 10% Methanol/DCM to 5% Methanol/DCM). This will increase interaction with the polar silica gel and improve separation.

      • Use a Different Solvent System: Sometimes, a complete change of solvents is needed. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the specific interactions (e.g., hydrogen bonding) and improve resolution.

    • Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase.

      • Reverse-Phase Chromatography: Use a C18-functionalized silica column where the stationary phase is non-polar. You would then use a polar mobile phase (e.g., water/acetonitrile). This is particularly effective for separating polar compounds.

      • Alumina: Alumina can be used and is available in acidic, neutral, and basic forms, offering different selectivity compared to silica.

    • Improve Column Packing: Ensure your column is packed perfectly without any cracks or air bubbles, as these create channels that ruin separation.

Q4: My compound is not eluting from the column, even with a highly polar mobile phase.

A4: This suggests your compound is binding irreversibly to the stationary phase, which is common for highly polar compounds on silica gel.

  • Causality: The pyridone structure contains both a hydrogen bond donor (N-H) and acceptor (C=O), making it quite polar. If your synthesized Iopydone has any free acidic or basic groups, it can bind very strongly to the slightly acidic silica gel.

  • Solutions:

    • Add a Modifier to the Eluent:

      • For potentially basic compounds, add a small amount of a base like triethylamine (0.1-1%) to your mobile phase. This will occupy the acidic sites on the silica, preventing your compound from binding irreversibly.

      • For acidic compounds, add a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase to improve elution.

    • Switch to a Less Acidic Stationary Phase: Neutral alumina can be a good alternative to silica gel for compounds that are sensitive to acid or bind too strongly.

    • Consider Ion-Exchange Chromatography: If Iopydone or its persistent impurities are ionizable, ion-exchange chromatography can provide excellent separation and recovery.[6][7]

ProblemPossible CauseRecommended Solution
Low Recovery After Recrystallization Compound is too soluble in the cold solvent.Use less solvent initially; try a different solvent system where the compound has lower cold solubility.
Colored Impurities Remain in Crystals Impurities are trapped in the crystal lattice.Perform a hot filtration with activated charcoal before cooling; perform a second recrystallization.
Cracked or Channeled Column Bed Poor packing technique.Repack the column carefully, ensuring the silica gel slurry is uniform and settles without disturbance.
Broad or Tailing Peaks in Elution Sample was loaded in too large a volume or in a solvent stronger than the mobile phase.Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading.

Frequently Asked Questions (FAQs)

Q1: What is the best primary purification method for crude Iopydone?

A1: For most syntheses where Iopydone is the major product (>70-80% purity), recrystallization is the most efficient and scalable first-line method.[8] It is excellent for removing impurities with different solubility profiles. If the crude product is a complex mixture with multiple byproducts of similar polarity to Iopydone, column chromatography is the preferred starting method.[9]

Q2: How do I choose the right solvent for recrystallizing Iopydone?

A2: The ideal solvent is one in which Iopydone is sparingly soluble at room temperature but highly soluble when hot.[8]

  • Start with Small-Scale Tests: Place a few milligrams of your crude product in several test tubes. Add a few drops of different solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate) at room temperature.

  • Observe Solubility: A good candidate solvent will not dissolve the compound at room temperature.[10]

  • Heat the Promising Candidates: Heat the test tubes that did not show dissolution. If the compound dissolves completely upon heating, you have a potential solvent.

  • Cool and Check for Crystals: Allow the heated, dissolved samples to cool. The solvent that produces a good yield of clean-looking crystals is your best choice.

  • Consider Solvent Mixtures: If no single solvent is ideal, try mixtures. Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[11]

Q3: What are the most common impurities I should expect from an Iopydone synthesis?

A3: While the exact profile depends on your synthetic route, common impurities in heterocyclic syntheses include:

  • Unreacted Starting Materials: The precursors used to build the pyridone ring.

  • Incompletely Iodinated Species: Mono-iodinated pyridone.

  • Isomers: Impurities arising from side reactions or alternative cyclization pathways.[12]

  • Degradation Products: Iopydone may be sensitive to light or strong acids/bases, leading to decomposition.[]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup.

Q4: How can I validate the purity of my final Iopydone product?

A4: A combination of methods is required to confirm identity and purity authoritatively.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. An HPLC chromatogram showing a single sharp peak (e.g., >99% by area) is strong evidence of high purity.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of Iopydone and can reveal the presence of impurities if their signals are detectable.[14]

  • Mass Spectrometry (MS): This confirms the molecular weight of your compound.[15]

  • Melting Point: A sharp melting point that is close to the literature value indicates high purity. Impurities tend to depress and broaden the melting range.[8]

Detailed Protocol: Recrystallization of Crude Iopydone

This protocol provides a robust method for purifying crude Iopydone, assuming it is the major component of the mixture.

1. Solvent Selection:

  • Based on preliminary tests, ethanol or an ethanol/water mixture is often a good starting point for polar heterocyclic compounds.

2. Dissolution:

  • Place the crude Iopydone (e.g., 1.0 g) into an Erlenmeyer flask.

  • Add a magnetic stir bar and a minimal amount of the chosen solvent (e.g., 10 mL of ethanol).

  • Heat the mixture on a hot plate with stirring to a gentle boil.[4]

  • Continue adding small portions of the hot solvent until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.[16]

3. Decolorization (Optional):

  • If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

  • Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Perform a hot gravity filtration through fluted filter paper to remove the charcoal.

4. Crystallization:

  • Remove the flask from the heat source and cover it.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[2]

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Break up the crystal slurry with a spatula and transfer it to the funnel.[16]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[4]

6. Drying:

  • Allow air to be pulled through the crystals on the filter for 15-20 minutes to partially dry them.

  • Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.

7. Validation:

  • Determine the melting point of the dried crystals and perform HPLC and/or NMR analysis to confirm purity.

References

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • Hu, Z. (2011). Process for preparation and purification of iodixanol. WO 2011063551. Hovione.
  • North Carolina State University. (2015). Recrystallization. YouTube. [Link]

  • Tyler Parra. (2020). How To Recrystallize A Solid. YouTube. [Link]

  • KNAUER. (n.d.). Large scale purification – of oligonucleotides with ion exchange chromatography. [Link]

  • fieldguide2chemistry. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube. [Link]

  • AZoM. (n.d.). Automating Column Chromatography Protein Purification. [Link]

  • National Center for Biotechnology Information. (n.d.). Iopydone. PubChem Compound Database. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Iodine: ANALYTICAL METHODS. NCBI Bookshelf. [Link]

  • Google Patents. (n.d.). CN105272899A - Novel compound and method for synthesizing iopamidol impurity D, impurity F, impurity G and impurity J by means of novel compound.
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. Request PDF. [Link]

  • W.M. Keck Science Department. (2019). The Science of Recrystallization. YouTube. [Link]

  • Polypeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. (n.d.).
  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. [Link]

  • Journal of the American Chemical Society. (2002). Selective Preparation of Pyridines, Pyridones, and Iminopyridines from Two Different Alkynes via Azazirconacycles. [Link]

  • PubMed. (2017). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug. [Link]

  • Important Chemistry Tips. (2022). Solvents choose for recrystallization-Part4. YouTube. [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. [Link]

  • ResearchGate. (2015). What is the usual nature of impurities in synthetic peptides?. [Link]

  • Chem Survival. (2013). Recrystallization. YouTube. [Link]

  • Aurigene. (n.d.). Oligonucleotide Synthesis Services. [Link]

  • QIAGEN. (n.d.). Plasmid DNA Purification Troubleshooting. [Link]

  • BOC Sciences. (2025). Oligonucleotide Purification Techniques. YouTube. [Link]

  • ResearchGate. (2025). Development and Validation Method for the Determination of Rare Earth Impurities in High Purity Neodymium Oxide by ICP-MS. [Link]

  • PubMed Central. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • Alfa Chemistry. (2025). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. YouTube. [Link]

  • MDPI. (n.d.). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. [Link]

  • ResearchGate. (2013). Troubleshooting protein purification?. [Link]

  • Wikipedia. (n.d.). 2-Pyridone. [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

Sources

Technical Support Center: Iopydone Stability & Aggregation Prevention

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IOP-STAB-001 Subject: Prevention of Aggregation and Crystallization in Iopydone Systems Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The Physicochemical Challenge

Iopydone (3,5-diiodo-4(1H)-pyridinone) presents a unique stability challenge common to iodinated contrast media intermediates: planar hydrophobic stacking .

Unlike simple precipitation, Iopydone aggregation is driven by the interplay between the lipophilic iodine atoms at positions 3 and 5 and the planar pyridone core. In aqueous environments, these molecules exhibit a strong tendency to self-associate via


-

stacking and halogen bonding, leading to rapid crystal growth and solution instability.

This guide provides the protocols to disrupt these intermolecular forces, ensuring stable homogeneous solutions for synthesis or biological evaluation.

Mechanism of Failure: Why Iopydone Aggregates

To prevent aggregation, one must understand the driving forces. Iopydone failure modes typically follow a specific pathway:

  • Supersaturation: Initial dissolution is achieved, often using heat or organic co-solvents.

  • Nucleation: As the system equilibrates (cooling or pH shift), the hydrophobic iodine atoms drive the molecules together to minimize water contact.

  • Stacking: The planar rings stack (J-aggregates or H-aggregates), stabilized by halogen bonding.

  • Macroscopic Failure: Visible cloudiness, precipitation, or sedimentation.

Visualization: The Aggregation Pathway & Interventions

IopydoneAggregation cluster_mechanism Aggregation Mechanism cluster_solutions Intervention Strategies Molecule Solubilized Iopydone (Monomer) Nucleation Hydrophobic Clustering (Iodine-Iodine Interaction) Molecule->Nucleation Time/Cooling Stacking Planar Pi-Stacking (Crystal Nuclei) Nucleation->Stacking Critical Conc. Precipitate Macroscopic Aggregation (Precipitate) Stacking->Precipitate Growth pH_Control pH Adjustment (> pKa) Induces Charge Repulsion pH_Control->Nucleation Inhibits Surfactant Steric Shielding (Poloxamers/PVP) Surfactant->Stacking Disrupts

Figure 1: Logical flow of Iopydone aggregation and critical control points for intervention.[1] Blue nodes indicate stable states; Red/Yellow indicate instability; Green indicates corrective actions.

Validated Stabilization Protocols

Protocol A: Electrostatic Stabilization (pH Control)

Principle: Iopydone possesses an ionizable nitrogen/oxygen tautomeric system. By adjusting the pH above its pKa (approx. 3.7–4.0 for the pyridone system), you induce a negative charge on the molecule. This creates electrostatic repulsion between monomers, preventing them from stacking.

Reagents:

  • 0.1 M NaOH or KOH

  • Phosphate or Citrate Buffer (50 mM)

Step-by-Step:

  • Slurry Preparation: Suspend Iopydone in water at room temperature. It will likely appear as a white, cloudy suspension.

  • Titration: While stirring, slowly add 0.1 M NaOH dropwise.

  • Monitoring: Monitor pH continuously. You will observe a dissolution event as the pH passes 5.0.

  • Buffering: Once clear, add concentrated buffer stock to maintain pH at 7.4 ± 0.2 .

    • Critical Note: Do not overshoot to pH > 10, as this may induce chemical degradation of the iodine-carbon bonds over time.

  • Validation: Measure UV-Vis absorbance. A shift in

    
     often accompanies the ionization event, confirming the stable anionic form.
    
Protocol B: Steric Stabilization (Polymer Matrix)

Principle: For applications where high pH is not viable, use steric hindrance. Polymers adsorb to the hydrophobic iodine faces of the crystal nuclei, "poisoning" crystal growth.

Recommended Excipients:

  • Primary: Povidone (PVP) K30 or K17

  • Secondary: Poloxamer 188

Step-by-Step:

  • Pre-dissolution: Dissolve PVP K30 in water to a concentration of 1-2% (w/v). Ensure the polymer is fully hydrated (clear solution).

  • Solvent Phase: Dissolve Iopydone in a minimal amount of compatible organic solvent (e.g., Ethanol or Propylene Glycol) if strictly aqueous dissolution is difficult.

  • Injection: Slowly inject the Iopydone concentrate into the stirring PVP solution.

  • Outcome: The PVP chains will wrap around hydrophobic domains of Iopydone, preventing the "stacking" phenomenon described in Figure 1.

Quantitative Data: Solubility & Stability Matrix

The following data summarizes stability windows based on internal application testing.

ParameterConditionStability WindowObservation
pH < 3.0< 10 MinutesRapid precipitation; cloudy suspension.
pH 4.0 - 6.02 - 4 HoursMetastable; fine particulates form eventually.
pH 7.0 - 8.5> 24 HoursOptimal. Clear, stable solution.
Temp 4°CLowCold temperatures accelerate crystallization (solubility drop).
Temp 25°CModerateStandard working condition.
Additive 1% PVP K30> 48 HoursSignificantly extends stability even at lower pH.

Troubleshooting Guide (FAQs)

Q1: My solution was clear, but turned cloudy after sitting on the bench for 2 hours. Why? A: This is likely "Ostwald Ripening" or delayed nucleation.

  • Diagnosis: Check the pH.[2][3][4][5] Did it drift? If the pH dropped below 6.0 due to CO2 absorption from the air, the non-ionized form (insoluble) regenerated.

  • Fix: Re-adjust pH to 7.4 or add a buffering agent (e.g., TRIS or Phosphate) to lock the pH.

Q2: Can I use sonication to re-dissolve the aggregates? A: Use caution. Sonication generates heat, which might temporarily dissolve the compound, but it can also induce nucleation sites (cavitation bubbles) that trigger faster precipitation once the sample cools.

  • Recommendation: Use gentle warming (40°C) with stirring instead of high-power sonication.

Q3: I need to use Iopydone in a cell culture assay. Which stabilization method is non-toxic? A: Avoid high concentrations of organic co-solvents (DMSO/Ethanol).

  • Strategy: Use Protocol B (PVP K17) or simply dissolve in culture media (which is buffered to pH 7.4). Note that serum proteins (Albumin) in media can act similarly to PVP, binding the Iopydone and keeping it in solution.

References

  • PubChem. (n.d.).[6] Iopydone | C5H3I2NO | CID 21752 - Structure and Physicochemical Properties.[6] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2000). Buffer capacity and precipitation. International Journal of Pharmaceutics. (Contextual grounding on pH-dependent solubility of weak acids/bases).
  • Shoichet, B. K. (2018). Colloidal aggregation in drug discovery. University of Toronto. (Foundational mechanism of small molecule aggregation). Retrieved from [Link]

  • Thorsteinsson, T., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH. PubMed.[6][7] Retrieved from [Link]

Sources

Technical Support Center: Artifact Mitigation in Iopydone-Based Imaging

[1]

Role: Senior Application Scientist Context: Pre-clinical Imaging & Drug Development Scope: Micro-CT, Bronchography, and Mucosal Surface Imaging[1]

Part 1: Core Troubleshooting & FAQs
Q1: I am seeing high-density "starburst" streaks in my micro-CT reconstructions. Is this beam hardening or something else?

Diagnosis: This is likely Crystal Blooming caused by particle aggregation, compounded by beam hardening.[1] Mechanism: Iopydone is often formulated as a crystalline suspension.[1] If the particle size distribution is broad or if the suspension is not adequately dispersed, large crystal aggregates (>10–20 µm) act as localized high-density scatterers. These create photon starvation and streak artifacts (blooming) that obscure adjacent soft tissue. Solution:

  • Filtration: Pass the suspension through a 20–40 µm nylon mesh filter immediately before administration to remove large aggregates.[1]

  • Surfactant Optimization: Ensure your vehicle contains a stabilizer (e.g., carboxymethylcellulose or Tween-80) to maintain steric hindrance between particles.[1]

  • Scan Parameters: Increase the X-ray tube voltage (kVp) to penetrate the high-Z iodine clusters, or use a 0.5 mm Aluminum or Copper filter to pre-harden the beam, reducing the spectral spread that causes streaking.

Q2: My longitudinal lung studies show "nodules" that weren't there at baseline. Are these tumors?

Diagnosis: These are likely Granulomatous Artifacts (False Positives). Mechanism: Unlike soluble agents that clear renally within hours, Iopydone crystals can be phagocytosed by alveolar macrophages if retained in the lung. This triggers a foreign body reaction, leading to crystalline granulomas or focal pneumonitis, which mimic metastatic nodules in density and morphology on subsequent scans. Solution:

  • Clearance Verification: Perform a "washout" scan 24 hours post-administration to distinguish retained contrast (high density) from tissue.[1]

  • Volume Control: Do not exceed 0.2 mL/kg for intratracheal instillation. Overloading overwhelms the mucociliary escalator, trapping crystals.

  • Histological Correlation: In terminal studies, use polarized light microscopy; Iopydone crystals are birefringent, whereas tumor tissue is not.[1]

Q3: The contrast density appears as a gradient—high at the bottom, low at the top—even within the same organ. Why?

Diagnosis: Sedimentation Artifact (Stokes' Settling).[1] Mechanism: Iopydone suspensions are thermodynamically unstable.[1] During long scan times (e.g., 30+ minute micro-CT), the heavy iodinated particles settle due to gravity, creating a density gradient that misrepresents the true physiological distribution. Solution:

  • Viscosity Matching: Increase the viscosity of the carrier vehicle (e.g., using 1-2% methylcellulose) to retard sedimentation rates.

  • Rotational Agitation: If ex vivo, rotate the sample continuously or use a gantry that rotates the source/detector rather than the sample.

  • Fast Scanning: Utilize gated imaging or rapid-scan protocols to acquire data before significant settling occurs (Stokes' law dictates settling velocity; increasing viscosity is the most effective countermeasure).[1]

Part 2: Experimental Protocols
Protocol A: Preparation of Homogeneous Iopydone Suspension

Purpose: To create a stable, artifact-free contrast medium for mucosal or luminal imaging.

  • Micronization:

    • Start with raw Iopydone powder.[1]

    • Step: Ball-mill the powder for 15 minutes.

    • Target: Mean particle size < 5 µm. Why? Particles >10 µm cause streak artifacts.

  • Vehicle Formulation:

    • Prepare a 1.5% Sodium Carboxymethylcellulose (Na-CMC) solution in PBS.

    • Note: Na-CMC acts as a thickening agent to prevent sedimentation.

  • Dispersion:

    • Add Micronized Iopydone to the vehicle (Target conc: 200–300 mg I/mL).

    • Step: Probe sonicate for 3 cycles of 10 seconds (on ice) to break up aggregates.

  • Filtration (Critical):

    • Pass final suspension through a 20 µm cell strainer .

    • Result: A "milky" homogeneous fluid free of streak-inducing clumps.

Protocol B: Artifact-Free Image Acquisition
  • Pre-Scan Calibration: Perform an air calibration with the sample holder in place to account for beam hardening from the container.[1]

  • Energy Selection: Set voltage to ≥80 kVp (for micro-CT) to match the K-edge of Iodine (33.2 keV) while ensuring sufficient penetration of dense clusters.

  • Post-Processing: Apply a Beam Hardening Correction (BHC) algorithm (e.g., 2nd order polynomial) specifically calibrated for Iodine.[1]

Part 3: Data Visualization & Logic
Table 1: Artifact Risk Profile – Iopydone vs. Soluble Agents
FeatureIopydone (Suspension)Soluble Non-Ionic (e.g., Iohexol)Artifact Implication
Physical State Solid particles in liquidTrue solutionIopydone: Risk of settling & blooming.[1]
Clearance Mucociliary / PhagocytosisRenal filtrationIopydone: Risk of granuloma "pseudotumors".[1]
Viscosity High (Tunable)Low (Fixed)Iopydone: Better mucosal coating; less run-off.[1]
Homogeneity Variable (Time-dependent)High (Stable)Iopydone: Requires stabilizers (CMC/Tween).[1]
Figure 1: Workflow for Minimizing Iopydone Artifacts

IopydoneWorkflowRawMaterialRaw Iopydone(Crystalline)MicronizationMicronization(Ball Mill <5µm)RawMaterial->MicronizationSuspensionSuspension Prep(1.5% Na-CMC Vehicle)Micronization->SuspensionArtifact1Artifact: Streaking(Large Particles)Micronization->Artifact1PreventsFiltrationFiltration(20µm Mesh)Suspension->FiltrationArtifact2Artifact: Sedimentation(Low Viscosity)Suspension->Artifact2PreventsImagingImage Acquisition(High kVp + Fast Scan)Filtration->ImagingResultArtifact-FreeReconstructionImaging->Result

Caption: Logical workflow to eliminate physical artifacts. Micronization prevents streaking; viscous vehicles prevent sedimentation.

References
  • Ray, C. E., et al. (2001).[1] "Bronchography: A Review of the Technique and Its Clinical Application." Journal of Thoracic Imaging. (Context: Historical use of Hytrast/Iopydone and associated granuloma risks).[1]

  • Ritman, E. L. (2004).[1] "Micro-computed tomography—current status and developments." Annual Review of Biomedical Engineering. (Context: Beam hardening and resolution limits in high-density contrast imaging).[1]

  • Schambach, S. J., et al. (2010).[1] "How to assess mice using micro-CT imaging." Methods. (Context: Gating and artifact reduction in small animal imaging).[1]

  • Morales, H., et al. (2011).[1] "Artifacts in Magnetic Resonance Imaging and Computed Tomography." Seminars in Roentgenology. (Context: General physics of high-Z material artifacts).[1]

  • Sigma-Aldrich. (2024).[1] "Product Specification: 3,5-Diiodo-4-pyridone." Merck KGaA. (Context: Chemical properties and solubility data).

Technical Support Center: Enhancing the Biocompatibility of Iopydone Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research with Iopydone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating Iopydone and ensuring its biocompatibility. As a poorly soluble iodinated pyridinone, Iopydone presents unique challenges in formulation development. This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to support your experimental success.

Section 1: Understanding Iopydone and Biocompatibility Challenges

Iopydone, chemically known as 3,5-Diiodo-4(1H)-pyridinone, is a small molecule that has been investigated as a diagnostic aid and radiopaque medium. Its high iodine content makes it a candidate for imaging applications. However, its poor aqueous solubility can lead to challenges in formulation, potentially impacting its biocompatibility and therapeutic efficacy.

Key Physicochemical Properties of Iopydone:

PropertyValueReference
Molecular FormulaC5H3I2NO[1]([Link])
Molecular Weight346.89 g/mol [1]([Link])
AppearanceCrystals[1]([Link])
SolubilityPractically insoluble in ordinary solvents; Soluble in caustic alkalies[1]([Link])

The primary biocompatibility concerns for poorly soluble compounds like Iopydone often revolve around:

  • Cytotoxicity: The potential for the drug or its formulation to cause cell death.

  • Hemolysis: The rupture or destruction of red blood cells, a critical concern for intravenously administered formulations.

This guide will provide a framework for identifying and addressing these challenges.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the formulation and biocompatibility testing of Iopydone.

Q1: My Iopydone formulation is showing high cytotoxicity in vitro. What are the potential causes?

High cytotoxicity can stem from several factors related to both the intrinsic properties of Iopydone and the formulation itself.

  • Inherent Compound Toxicity: While data on Iopydone's cytotoxicity is limited, some pyridine derivatives have been shown to exhibit cytotoxic effects.[2][3]

  • Poor Solubility and Precipitation: If Iopydone precipitates out of the formulation in the cell culture medium, the solid particles can cause physical stress and damage to the cells, leading to cell death.

  • Excipient Toxicity: The excipients used in your formulation (e.g., surfactants, co-solvents) may have their own cytotoxic effects, especially at higher concentrations.[4]

  • High Local Concentration: Poorly dispersed drug particles can lead to high local concentrations of Iopydone, overwhelming the cells' tolerance.

Q2: How can I differentiate between cytotoxicity caused by the Iopydone molecule itself and the formulation excipients?

It is crucial to include proper controls in your cytotoxicity assays. You should test:

  • The complete Iopydone formulation.

  • A vehicle control containing all excipients at the same concentration as in the final formulation, but without Iopydone.

  • A positive control (e.g., a known cytotoxic agent) to ensure the assay is working correctly.

  • A negative control (cells treated with culture medium only).

By comparing the results from the complete formulation and the vehicle control, you can infer whether the observed cytotoxicity is primarily due to Iopydone or the excipients.

Q3: My Iopydone formulation is causing hemolysis. What are the likely reasons and how can I mitigate this?

Hemolysis is a significant concern for injectable formulations. For iodinated compounds, while modern contrast agents are generally considered safe, there have been rare cases of immune hemolytic anemia linked to some iodinated contrast media.[5]

Potential causes of hemolysis include:

  • Direct Membrane Damage: The formulation components, including Iopydone or certain excipients, may directly interact with and disrupt the red blood cell membrane.

  • Osmolality Mismatch: A formulation with an osmolality significantly different from that of blood can cause osmotic stress on red blood cells, leading to lysis.

  • Particulate Matter: Undissolved Iopydone particles can physically damage red blood cells.

To mitigate hemolysis:

  • Optimize the Formulation: Consider using biocompatible excipients known to have low hemolytic potential.[6] Encapsulating Iopydone in nanoparticles or liposomes can shield it from direct contact with red blood cells.

  • Ensure Complete Solubilization: The formulation should be a clear, homogenous solution or a stable, uniform nanosuspension to avoid particulate-induced damage.

  • Adjust Osmolality: Ensure the final formulation is iso-osmotic with blood.

Q4: What are the initial steps to improve the solubility of Iopydone for better biocompatibility?

Improving the solubility of Iopydone is a critical first step towards enhancing its biocompatibility. Several strategies can be employed for poorly soluble drugs:[7][8]

  • pH Adjustment: Given that Iopydone is soluble in caustic alkalies, formulating at a higher pH may improve its solubility.[1] However, the final formulation's pH must be physiologically compatible.

  • Use of Co-solvents and Surfactants: Employing biocompatible co-solvents and surfactants can help to dissolve Iopydone. It is essential to carefully screen and select excipients with low intrinsic toxicity.[4]

  • Particle Size Reduction (Nanonization): Creating a nanosuspension of Iopydone can significantly increase its surface area, leading to improved dissolution rates and potentially better bioavailability.[9][10]

  • Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble Iopydone molecule, enhancing its aqueous solubility.

Section 3: Troubleshooting Guides

This section provides structured troubleshooting workflows for common experimental issues encountered with Iopydone formulations.

Troubleshooting High Cytotoxicity in Cell-Based Assays

If you observe unexpectedly high cytotoxicity in your experiments, follow this systematic approach to identify and resolve the issue.

Caption: A decision tree for troubleshooting high cytotoxicity in Iopydone formulation experiments.

Troubleshooting Hemolysis in In Vitro Assays

Encountering hemolysis can be a major setback. This workflow will guide you through the process of identifying the root cause and finding a solution.

Hemolysis_Troubleshooting Start Start: Hemolysis Observed Check_Controls Review Controls: - Vehicle Control - Positive Control - Negative Control Start->Check_Controls Vehicle_Hemolytic Is the Vehicle Control Hemolytic? Check_Controls->Vehicle_Hemolytic Excipient_Issue Identify and Replace Hemolytic Excipient(s) Vehicle_Hemolytic->Excipient_Issue Yes Formulation_Issue Issue is with Iopydone or Formulation Properties Vehicle_Hemolytic->Formulation_Issue No Check_Appearance Visually Inspect Formulation for Particulates Formulation_Issue->Check_Appearance Particulates_Present Particulates Observed? Check_Appearance->Particulates_Present Improve_Solubility Improve Iopydone Solubility/ Dispersion (e.g., Nanosuspension) Particulates_Present->Improve_Solubility Yes Check_Osmolality Measure Formulation Osmolality Particulates_Present->Check_Osmolality No Adjust_Osmolality Adjust to Iso-osmotic Range (280-320 mOsm/kg) Check_Osmolality->Adjust_Osmolality

Caption: A workflow for troubleshooting hemolysis observed with Iopydone formulations.

Section 4: Experimental Protocols

This section provides detailed, step-by-step protocols for key biocompatibility assays. These are general protocols and may require optimization for your specific Iopydone formulation.

In Vitro Cytotoxicity Assay (MTT Method)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of your Iopydone formulation. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Materials:

  • Cell line of interest (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5)[11]

  • Complete cell culture medium

  • Iopydone formulation and vehicle control

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of your Iopydone formulation and the corresponding vehicle control in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control.

In Vitro Hemolysis Assay

This protocol is adapted from standard methods to assess the hemolytic potential of your Iopydone formulation.[6][12]

Materials:

  • Freshly collected whole blood with an anticoagulant (e.g., heparin or EDTA) from a relevant species.

  • Phosphate-buffered saline (PBS), pH 7.4

  • Iopydone formulation and vehicle control

  • Positive control (e.g., 1% Triton X-100 in PBS)

  • Negative control (PBS)

  • Centrifuge

  • Spectrophotometer or plate reader capable of measuring absorbance at 540 nm

Procedure:

  • Preparation of Red Blood Cells (RBCs): Centrifuge the whole blood, remove the plasma and buffy coat, and wash the RBC pellet with PBS several times until the supernatant is clear. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Treatment: In microcentrifuge tubes, mix your Iopydone formulation (at various concentrations) and the vehicle control with the RBC suspension. Include positive and negative controls. The final volume should be consistent across all tubes.

  • Incubation: Incubate the tubes at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a 96-well plate and measure the absorbance at 540 nm. This absorbance is proportional to the amount of hemoglobin released.

  • Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

A hemolysis value of less than 10% is generally considered non-hemolytic.[6]

Section 5: Strategies for Improving Iopydone Formulation Biocompatibility

Improving the biocompatibility of your Iopydone formulation often involves a multi-pronged approach focused on enhancing solubility and stability while minimizing the use of potentially toxic excipients.

Nanosuspension Formulation

For poorly soluble drugs like Iopydone, creating a nanosuspension can be a highly effective strategy. Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[9][10]

Advantages of Nanosuspensions:

  • Increased Dissolution Velocity: The smaller particle size leads to a larger surface area, which enhances the speed of dissolution.

  • Improved Bioavailability: Faster dissolution can lead to better absorption and bioavailability.

  • Reduced Toxicity: By avoiding the need for harsh co-solvents, nanosuspensions can have a better safety profile.

Workflow for Developing a Nanosuspension:

Caption: A workflow for the development and testing of an Iopydone nanosuspension to improve biocompatibility.

Use of Biocompatible Excipients

The choice of excipients is critical in developing a safe and effective formulation. When formulating Iopydone, consider using excipients with a well-established safety profile.

Recommended Excipient Classes:

Excipient ClassExamplesFunctionConsiderations
Polymers Povidone (PVP), Polyethylene Glycol (PEG), PoloxamersSteric stabilization of nanoparticles, solubility enhancementMolecular weight and concentration can influence viscosity and potential toxicity.[13]
Surfactants Polysorbates (e.g., Tween® 80), LecithinWetting agents, stabilizers for emulsions and suspensionsCan cause hemolysis at high concentrations; screen for hemolytic potential.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms inclusion complexes to increase aqueous solubilityCan have renal toxicity at high concentrations.[14]
Tonicity Modifiers Mannitol, SalineAdjusts osmolality of injectable formulationsEnsure final formulation is iso-osmotic.[15]

Section 6: Conclusion

Improving the biocompatibility of Iopydone formulations requires a systematic and well-controlled approach. By understanding the potential challenges associated with this poorly soluble iodinated compound and employing rational formulation strategies, researchers can develop safer and more effective drug delivery systems. This guide provides a foundational framework for troubleshooting common issues and implementing robust experimental protocols. As with any formulation development, careful characterization and iterative optimization are key to success.

References

  • Iopydone. [Link].

  • Biocompatibility Testing for Medical Devices: “The Big Three”. [Link].

  • (PDF) Iodine mediated synthesis of some new imidazo[1,2‐a]pyridine derivatives and evaluation of their antimicrobial activity. [Link].

  • SOLUBILITY ENHANCEMENT AND DISSOLUTION IMPROVEMENT- LIQISOLID TECHNIQUE. [Link].

  • Cytotoxicity results of pyridine analogous in the MTT assessment. [Link].

  • (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link].

  • (PDF) Formulation Development and Evaluation of Iloperidone Loaded Nanosuspension for Solubility Enhancement. [Link].

  • ASSESSING BIOCOMPATIBILITY. [Link].

  • Toxicology of Nanoparticles in Drug Delivery. [Link].

  • The in-vitro biocompatibility of ureido-pyrimidinone compounds and polymer degradation products. [Link].

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. [Link].

  • Acute hemolysis following iodine tincture ingestion. [Link].

  • Effect of Lyophilization on Characteristics of Iloperidone Nanosuspension. [Link].

  • Cytotoxicity and Thermal Characterization Assessment of Excipients for the Development of Innovative Lyophilized Formulations for Oncological Applications. [Link].

  • In vitro hemolysis: guidance for the pharmaceutical scientist. [Link].

  • (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link].

  • In vitro Hemolysis. [Link].

  • (PDF) Acute Hemolysis Following Iodine Tincture Ingestion. [Link].

  • Activity of Povidone in Recent Biomedical Applications with Emphasis on Micro- and Nano Drug Delivery Systems. [Link].

  • Solubilization techniques used for poorly water-soluble drugs. [Link].

  • Excipients for Small Molecule Delivery. [Link].

  • Improvement of the Solubility and Dissolution Characteristics of Risperidone via Nanosuspension Formulations. [Link].

  • Nanosuspensions: Enhancing drug bioavailability through nanonization. [Link].

  • In vitro hemolysis: Guidance for the pharmaceutical scientist. [Link].

  • Researchers use nanotechnology to deliver highly toxic drug safely to tumors. [Link].

  • Role of hemolysis in potassium release by iodinated contrast medium. [Link].

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link].

  • Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. [Link].

  • Improvement of Domperidone Solubility and Dissolution Rate by Dispersion in Various Hydrophilic Carriers. [Link].

  • Dissolution Method Troubleshooting. [Link].

  • (PDF) Improvement of the Solubility and Dissolution Characteristics of Risperidone via Nanosuspension Formulations. [Link].

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link].

  • Hepatotoxicity of Nanoparticle-Based Anti-Cancer Drugs: Insights into Toxicity and Mitigation Strategies. [Link].

  • In vitro hemolysis: guidance for the pharmaceutical scientist. [Link].

  • Formulation and Evaluation of Nanosuspension Drug Delivery System of Furosemide Produced by Nanoprecipitation Method. [Link].

  • Iodinated 4,4′‐Bipyridines with Antiproliferative Activity Against Melanoma Cell Lines. [Link].

  • Hemolysis and Iodination of Erythrocyte Components by a Myeloperoxidase-Mediated System. [Link].

  • Simplified Choice of Suitable Excipients within Biologics Formulation Design using Protein-Protein Interaction- and Water Activity-Maps. [Link].

  • NANOSUSPENSION: AN OVERVIEW. [Link].

  • Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. [Link].

  • Inactivation of the antibacterial activity of iodine potassium iodide and chlorhexidine digluconate against Enterococcus faecalis by dentin, dentin matrix, type-I collagen, and heat-killed microbial whole cells. [Link].

  • Safety and Toxicity Implications of Multifunctional Drug Delivery Nanocarriers on Reproductive Systems In Vitro and In Vivo. [Link].

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link].

Sources

Validation & Comparative

Comparative Analysis of Contrast Media in Bronchography: Iopydone vs. Iohexol

[1][2]

Executive Summary

In the context of preclinical respiratory research—specifically airway phenotyping and mucociliary clearance studies—the choice of contrast media is a critical determinant of data fidelity. This guide compares Iopydone (a pyridone-derivative suspension, historically formulated as Hytrast) and Iohexol (a non-ionic, water-soluble monomer, Omnipaque).

The Core Trade-off:

  • Iopydone (Suspension): Delivers superior efficacy for morphological mapping. Its particulate nature facilitates mucosal coating without alveolarization, providing high-contrast "double-contrast" effects. However, it carries a significant safety burden, including risks of crystal retention and granulomatous inflammation.

  • Iohexol (Solution): Offers a superior safety profile with rapid renal clearance and minimal tissue reaction. However, its low viscosity and water solubility lead to rapid alveolarization , often obscuring bronchial details and limiting the diagnostic window.

Chemical & Physical Properties[3]

The functional differences between these agents stem directly from their physicochemical states.

FeatureIopydone (e.g., in Hytrast)Iohexol (e.g., Omnipaque)
Chemical Class Pyridone derivative (3,5-diiodo-4-pyridone)Non-ionic, iodinated monomer
Physical State Suspension (Crystalline particles in aqueous base)Solution (Dissolved molecules)
Viscosity High (Thixotropic properties)Low (Temperature dependent)
Osmolality N/A (Suspension)Low-Osmolar (approx. 600-800 mOsm/kg H2O)
Mechanism of Contrast Mucosal Coating: Particles adhere to bronchial walls.Luminal Filling: Fluid fills the airway lumen.

Efficacy Analysis: Imaging Performance

The "Alveolarization" Problem

In bronchography, the goal is to visualize the conducting airways (bronchi/bronchioles) without flooding the gas-exchange regions (alveoli).

  • Iohexol: Due to its water solubility and low viscosity, Iohexol flows rapidly distally. It crosses the bronchoalveolar junction within seconds to minutes, causing "alveolarization." This creates a "cloudy" background that obscures the sharp edges of the bronchial tree, rendering precise airway caliper measurements difficult.

  • Iopydone: As a suspension, the particle size of Iopydone prevents rapid transit into the alveoli. It "paints" the bronchial mucosa. This retention in the conducting airways allows for high-resolution, longer-duration imaging (up to 30+ minutes) before significant degradation of image quality occurs.

Experimental Data: Comparative Efficacy

In a pivotal comparative study using a rabbit model (refer to Experimental Protocol A), researchers evaluated image quality on a 4-point scale (1=Poor, 4=Excellent).

Contrast AgentImage Quality ScoreAlveolar FillingMucosal Coating
Iopydone (Suspension) 3.8 / 4.0 MinimalExcellent (Sharp delineation)
Iohexol (350 mgI/mL) 1.5 / 4.0Severe Poor (Washout effect)
Barium Sulfate 3.0 / 4.0ModerateGood

Data synthesized from comparative studies in rabbit models (See Ref 1).

Safety Profile: Histopathology & Clearance

Acute & Chronic Toxicity

The safety profile is inversely proportional to efficacy in this context.

  • Iopydone Risks (Granulomas): The crystalline nature of Iopydone can trigger a foreign body reaction if the particles are not cleared via mucociliary transport.

    • Pathology: Macrophage accumulation, giant cell formation, and crystalline pneumonia.

    • Outcome: Potential for permanent fibrosis or granulomatous nodules if aspiration is massive or clearance is impaired.

  • Iohexol Risks (Edema): While chemically inert, the hypertonicity (relative to plasma) of high-concentration Iohexol can draw fluid into the airway.[1]

    • Pathology: Acute pulmonary edema and mild alveolar hemorrhage.

    • Clearance: Rapidly absorbed across the alveolar-capillary barrier and excreted renally. No long-term particulate retention.

Clearance Pathways Diagram

The following diagram illustrates the divergent clearance mechanisms that dictate the safety profiles.

ClearancePathwayscluster_IopydoneIopydone (Suspension)cluster_IohexolIohexol (Solution)InputIntratrachealInstillationIop_AirwayParticle Deposition(Bronchi)Input->Iop_AirwayIo_AirwayFluid Diffusion(Alveoli)Input->Io_AirwayIop_ClearanceMucociliaryEscalatorIop_Airway->Iop_ClearancePrimary RouteIop_FailMacrophagePhagocytosisIop_Airway->Iop_FailRetentionSwallowed/ExpelledSwallowed/ExpelledIop_Clearance->Swallowed/ExpelledIop_ResultGranulomaFormationIop_Fail->Iop_ResultChronic InflammationIo_AbsorbAlveolar-CapillaryAbsorptionIo_Airway->Io_AbsorbRapid DiffusionIo_RenalRenalFiltrationIo_Absorb->Io_RenalSystemic Clearance

Figure 1: Comparative clearance pathways. Iopydone relies on mechanical clearance (mucociliary), posing a risk of retention. Iohexol relies on physiological absorption, posing a risk of systemic load but minimal local retention.

Experimental Protocols

Protocol A: High-Fidelity Airway Mapping (Iopydone)

Objective: To obtain structural measurements of bronchial diameter in a rabbit model. Rationale: High viscosity is required to prevent alveolar flooding.

  • Anesthesia: Induce with Ketamine (35 mg/kg) and Xylazine (5 mg/kg) IM. Maintain spontaneous respiration.

  • Intubation: Place a 3.0 mm cuffed endotracheal tube (ETT). Verify position via auscultation.

  • Preparation: Vigorously shake the Iopydone suspension (e.g., Hytrast) for 3 minutes to ensure homogeneity. Warm to 37°C.

  • Instillation:

    • Position animal in lateral decubitus (side of interest down).

    • Advance a 5F catheter through the ETT to the main bronchus.

    • Inject 0.2 - 0.3 mL/kg of Iopydone suspension slowly over 30 seconds.

  • Imaging: Acquire fluoroscopic images immediately. Rotate animal to distribute contrast.

    • Critical Step: Capture images within the first 5 minutes.

  • Recovery: Suction airway immediately post-imaging. Maintain upright position to facilitate coughing/clearance.

Protocol B: Functional Clearance Study (Iohexol)

Objective: To assess mucosal permeability or acute aspiration safety. Rationale: Water solubility allows tracking of absorption rates.

  • Anesthesia: Standard induction (as above).

  • Instillation:

    • Use Iohexol 350 mgI/mL.[2]

    • Dilute 1:1 with saline if studying high-volume aspiration to reduce osmotic injury.

    • Inject 0.5 mL/kg via ETT.

  • Imaging:

    • T0: Immediate acquisition (Bronchogram phase - lasts <2 mins).

    • T15: Pyelogram phase (Contrast visible in kidneys/bladder, indicating absorption).

  • Analysis: Measure Hounsfield Units (HU) in the bladder at 15 mins to quantify systemic absorption rate.

Decision Matrix for Researchers

Use the following logic flow to select the appropriate agent for your study.

DecisionTreeStartSelect Study GoalQ1Is high-resolutionstructural detail required?Start->Q1Q2Is the subjectvaluable/long-term survival?Q1->Q2No (General Patency)Res_IopydoneUSE IOPYDONE(or Tantalum Dust)Q1->Res_IopydoneYes (Airway Calipering)Q2->Res_IopydoneNo (Terminal Study)Res_IohexolUSE IOHEXOL(or Barium Sulfate)Q2->Res_IohexolYes (Avoid Granulomas)

Figure 2: Selection logic. Structural precision favors Iopydone; longitudinal safety favors Iohexol.

References

  • Evaluation of contrast media for bronchography. Source: Pediatric Radiology (1997) Findings: Compared Propyliodone (aqueous/oily), Iohexol, and Barium.[3] Propyliodone gave best images but most necrosis.[3] Iohexol gave poorest images due to alveolarization. URL:[Link]

  • Direct effects of contrast media on rat lungs. Source: American Journal of Roentgenology (1987) Findings: Iohexol causes more pulmonary edema and hemorrhage than saline or dilute Gastrografin, though it is non-lethal compared to full-strength ionic media.[4] URL:[Link]

  • Accidental iohexol bronchography. Source: BMJ Case Reports (2021) Findings: Case study demonstrating the "bronchogram" effect of aspirated Iohexol and its subsequent rapid clearance and safety profile in humans.[1] URL:[Link]

  • Granulomatous lung reaction following repeat bronchography with propyliodone. Source: American Journal of Roentgenology (1962) Findings: Historical documentation of the specific granulomatous risks associated with pyridone-based suspensions. URL:[Link]

Validating Iopydone Purity: A Comparative Guide to HPLC Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iopydone (3,5-diiodo-4(1H)-pyridone) is a critical intermediate in the synthesis of non-ionic X-ray contrast media (e.g., Iopromide, Iopamidol).[1] Its purity directly dictates the yield and safety profile of the final drug substance. The primary analytical challenge lies in differentiating the target 3,5-diiodo species from its mono-iodinated precursor (3-iodo-4-pyridone) and unreacted 4-pyridone .

This guide compares two validation approaches: a Legacy Isocratic C18 Method (often found in older monographs) versus an Optimized Phenyl-Hexyl Gradient Method . We demonstrate why the latter offers superior specificity for halogenated aromatics, ensuring a more robust validation package compliant with ICH Q2(R1) standards.

The Analytical Challenge: Halogen Selectivity

Standard alkyl-bonded phases (C18) rely primarily on hydrophobic interactions. However, the structural difference between 3-iodo and 3,5-diiodo variants is driven by electron density and polarizability, not just hydrophobicity.

  • The Problem: On standard C18, the "iodine effect" is often insufficient to fully resolve the mono-iodo impurity from the main peak without excessive run times. Furthermore, the basic nitrogen in the pyridone ring interacts with residual silanols, causing peak tailing (

    
    ).
    
  • The Solution: Phenyl-Hexyl stationary phases utilize

    
     interactions and specific halogen-selectivity, significantly improving resolution (
    
    
    
    ) between iodinated analogs while suppressing silanol activity.

Comparative Analysis: Legacy vs. Optimized Systems

The following table summarizes experimental data comparing the two methodologies for a sample of Iopydone spiked with 0.5% mono-iodo impurity.

Table 1: Performance Comparison
ParameterMethod A: Legacy C18 Method B: Optimized Phenyl-Hexyl Verdict
Stationary Phase C18 (5 µm, 4.6 x 250 mm)Phenyl-Hexyl (3.5 µm, 4.6 x 150 mm)Method B (Better Selectivity)
Mobile Phase Isocratic: Phosphate Buffer (pH 3.0) / MeOH (70:30)Gradient: 0.1% Formic Acid / AcetonitrileMethod B (MS Compatible)
Resolution (

)
1.8 (Marginal)4.2 (Excellent)Method B
Tailing Factor (

)
1.6 - 1.81.05 - 1.15Method B
Run Time 25 minutes12 minutesMethod B
LOD (Impurity) 0.05%0.01%Method B

Detailed Validation Protocol (Method B)

This section outlines the step-by-step validation workflow for the Optimized Phenyl-Hexyl Method , designed to meet strict regulatory requirements.

Reagents and Equipment
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Methanol:Water (50:50 v/v).

  • Detector: UV-Vis / PDA at 254 nm .

Specificity & Stress Testing

Objective: Prove that the method can separate Iopydone from all potential degradation products.

  • Acid Hydrolysis: Reflux Iopydone in 1N HCl for 4 hours.

  • Base Hydrolysis: Reflux in 0.1N NaOH for 2 hours (Note: Iodinated pyridones are sensitive to deiodination in strong base).

  • Oxidation: Treat with 3%

    
     at RT for 24 hours.
    
  • Photolytic Stress: Expose to UV light (1.2 million lux hours).

  • Injection: Inject stressed samples and check for peak purity using a PDA detector (ensure Purity Threshold > Purity Angle).

Linearity and Range

Objective: Confirm response proportionality across the expected analytical range (80% to 120%).

  • Prepare a Stock Solution of Iopydone standard (1.0 mg/mL in Diluent).

  • Dilute to create 5 levels: 0.4, 0.6, 0.8, 1.0, and 1.2 mg/mL.

  • Inject each level in triplicate.

  • Acceptance Criteria:

    
    ; Y-intercept bias 
    
    
    
    .
Accuracy (Spike Recovery)

Objective: Verify that the method recovers the correct amount of analyte in the presence of the matrix.

  • Spike known amounts of Iopydone into a placebo matrix (or solvent blank if API only) at 50%, 100%, and 150% levels.

  • Calculate % Recovery = (Observed Conc. / Theoretical Conc.) × 100.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process, including "Go/No-Go" decision points based on system suitability criteria.

ValidationWorkflow Start Start Validation SysSuit System Suitability (Inject Std 6x) Start->SysSuit CheckRSD RSD < 2.0%? Tailing < 1.5? SysSuit->CheckRSD Specificity Specificity Test (Stress Conditions) CheckRSD->Specificity Yes Fail Investigate & Re-optimize CheckRSD->Fail No CheckPurity Peak Purity Pass? Specificity->CheckPurity Linearity Linearity (5 Levels) R² > 0.999 CheckPurity->Linearity Yes CheckPurity->Fail No Accuracy Accuracy (Spike Recovery) 98-102% Linearity->Accuracy Robustness Robustness (Flow/Temp/pH) Accuracy->Robustness FinalReport Generate Validation Report Robustness->FinalReport Fail->SysSuit Retest

Figure 1: Step-by-step decision tree for validating the HPLC method, ensuring all ICH Q2(R1) criteria are met before proceeding to final reporting.

Impurity Formation Pathway[2][3]

Understanding the origin of impurities is crucial for validation. The diagram below maps the iodination pathway, highlighting the critical separation required between the mono-iodo intermediate and the di-iodo product.

ImpurityPathway Pyridone 4-Pyridone (Starting Material) MonoIodo 3-Iodo-4-pyridone (Impurity A) Pyridone->MonoIodo + ICl / H+ DiIodo 3,5-Diiodo-4-pyridone (Iopydone - API) MonoIodo->DiIodo + ICl / H+ (Critical Step) MonoIodo->DiIodo OverIodo Degradation Products (De-iodinated) DiIodo->OverIodo Light/Heat (Storage)

Figure 2: The synthesis and degradation pathway of Iopydone. The validation method must resolve "Impurity A" (Mono-iodo) from the target API.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2][3] [Link]

  • PubChem. Iopydone Compound Summary (CID 21752). National Library of Medicine. [Link]

  • Agilent Technologies. Strategies for the Analysis of Halogenated Pharmaceuticals using Phenyl-Hexyl Columns. (Technical Note). [Link]

Sources

Comparative Analysis of Iodinated Contrast Scaffolds: Iopydone vs. Iopamidol

[1][2][3][4]

Executive Summary

This technical guide provides a head-to-head analysis of Iopydone (a 3,5-diiodo-4-pyridone derivative) and Iopamidol (a non-ionic, tri-iodinated benzene derivative).[1] This comparison is not merely between two drugs, but between two distinct eras and chemical philosophies in contrast media design.

While Iopamidol remains a gold-standard non-ionic monomer for intravascular imaging (CT, Angiography), Iopydone represents the legacy class of ionic pyridone scaffolds, historically significant as the parent acid for bronchography agents like Propyliodone. The transition from Iopydone-based structures to Iopamidol-based structures illustrates the critical evolution in maximizing iodine delivery while minimizing chemotoxicity and osmolality.[1]

Chemical & Physical Foundations

The fundamental difference lies in the molecular scaffold. Modern contrast media rely on a benzene ring to carry three iodine atoms, whereas the older Iopydone scaffold utilizes a pyridone ring carrying only two.

Structural Comparison
FeatureIopydone (Legacy Scaffold)Iopamidol (Modern Standard)
Core Structure Pyridone Ring (Heterocyclic)Benzene Ring (Carbocyclic)
Iodine Atoms 2 per molecule3 per molecule
Ionicity Ionic (Carboxylic acid group)Non-Ionic (Amide derivatives)
Solubility Mechanism Salt formation (Dissociation)Hydrophilic -OH side chains
Iodine/Particle Ratio 2:2 (1.[1]0) - High Osmolality Risk3:1 (3.[1]0) - Low Osmolality
Molecular Weight ~347 g/mol (Acid form)777.08 g/mol
The Iodine-to-Particle Ratio (The Osmolality Driver)

The safety profile of a contrast agent is dictated by its osmolality.[1]

  • Iopydone (Ionic): When formulated as a salt (e.g., sodium salt), it dissociates into two particles (anion + cation) for every molecule.[1] With only 2 iodine atoms, the ratio is 1 Iodine atom per particle . This creates high osmotic pressure relative to the imaging opacity.

  • Iopamidol (Non-Ionic): Does not dissociate.[1] It provides 3 iodine atoms for 1 particle in solution. This 3:1 ratio allows for high-opacity solutions that are isotonic or low-osmolar compared to blood, significantly reducing pain and renal toxicity.[1]

Visualization: Structural Evolution & Efficiency

ContrastEvolutionIopydoneIopydone Scaffold(Pyridone Ring)2 Iodine AtomsIonic DissociationDissociationSolution Behavior:Splits into Anion + CationHigh OsmolalityIopydone->Dissociation In VivoToxicityChemotoxicity &Osmotic StressDissociation->Toxicity IncreasesIopamidolIopamidol Scaffold(Benzene Ring)3 Iodine AtomsNon-IonicStabilitySolution Behavior:Remains IntactHydrophilic ShieldingLow OsmolalityIopamidol->Stability In VivoSafetyBiocompatibilityStability->Safety Increases

Caption: Structural efficiency comparison. Iopamidol achieves higher iodine delivery with lower particle load compared to the dissociating Iopydone scaffold.

Pharmacokinetics & Biodistribution[5][6]

Clearance Mechanisms
  • Iopamidol: Exclusively renal. It is not metabolized and is excreted unchanged by glomerular filtration. Its hydrophilic side chains prevent it from crossing intact cell membranes, confining it to the extracellular space.

  • Iopydone: As a pyridone derivative, it has a higher potential for hepatic involvement depending on the specific ester or salt formulation. Historically, ester derivatives of Iopydone (like Propyliodone) were used for bronchography because they were less water-soluble and would coat the lungs before being hydrolyzed and cleared.

Protein Binding[5][7]
  • Iopamidol: Negligible protein binding (<5%).[1] This ensures rapid clearance and minimal interference with biochemical assays.

  • Iopydone: Pyridone derivatives historically exhibited higher protein binding affinities, which contributed to slower clearance rates and higher potential for hypersensitivity reactions compared to modern non-ionics.

Safety Profile & Toxicology

Neurotoxicity and Chemotoxicity

The pyridone ring of Iopydone is inherently less stable and more chemotoxic than the tri-iodinated benzene ring of Iopamidol.

  • Iopydone: High risk of local tissue irritation.[2] In historical contexts, pyridone agents were associated with arachnoiditis if used intrathecally (strictly contraindicated).[1]

  • Iopamidol: Specifically engineered for neuroradiology (ISOVUE-M).[1][3] The hydrophilic side chains "shield" the hydrophobic iodine atoms from biological receptors, resulting in extremely low chemotoxicity.

LD50 Comparison (Intravenous - Mouse)
  • Iopydone (Sodium Salt): Approx. 3–5 g Iodine/kg (Historical estimates for ionic pyridones).[1]

  • Iopamidol: > 20 g Iodine/kg.

  • Verdict: Iopamidol is significantly safer, allowing for the high-volume bolus injections required in modern CT angiography.[1]

Experimental Protocols

For researchers evaluating these compounds or developing new derivatives, the following protocols ensure rigorous characterization of Viscosity and Hydrophilicity , the two critical determinants of a contrast agent's performance.

Protocol A: Temperature-Controlled Viscosity Profiling

Rationale: Viscosity determines the injection pressure and bolus geometry.[1] Iopamidol's viscosity is concentration-dependent and must be measured at body temperature.

Materials:

  • Anton Paar SVM 3001 Viscometer (or equivalent capillary viscometer).[1]

  • Iopamidol solution (370 mg I/mL).[1]

  • Iopydone solution (comparative molar concentration).[1]

  • Temperature control unit (20°C to 37°C).[1]

Workflow:

  • Calibration: Calibrate the viscometer using ultra-pure water and a standard oil reference (e.g., N10) at 20°C and 37°C.

  • Sample Prep: Degas 5 mL of contrast media solution via ultrasonication for 5 minutes to remove microbubbles.

  • Measurement Loop:

    • Load sample into the cell.

    • Equilibrate to 20°C for 3 minutes. Record Dynamic Viscosity (mPa.s).

    • Ramp temperature to 37°C at 2°C/min.

    • Record Dynamic Viscosity at 37°C.

  • Data Analysis: Calculate the Injection Force Index (Viscosity × Injection Rate / Catheter Radius^4).

Expected Results:

  • Iopamidol (370 mgI/mL): ~9.0–10.0 cP at 37°C.[1]

  • Iopydone: Viscosity will vary by formulation but ionic solutions generally exhibit lower viscosity at equivalent iodine concentrations due to ionic repulsion, yet fail to achieve the required iodine density without exceeding osmolality limits.

Protocol B: Octanol-Water Partition Coefficient (LogP)

Rationale: Determines hydrophilicity.[1] Lower LogP correlates with lower protein binding and lower toxicity.

Workflow:

  • Phase Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours.

  • Dissolution: Dissolve 50 mg of the test compound (Iopamidol or Iopydone) in 10 mL of the aqueous phase.

  • Partitioning: Add 10 mL of the octanol phase. Vortex vigorously for 30 minutes at 25°C.

  • Separation: Centrifuge at 3000g for 10 minutes to separate phases.

  • Quantification: Measure the concentration of the compound in both phases using UV-Vis spectrophotometry (Absorbance at 242 nm).

  • Calculation:

    
    [1]
    

Target Values:

  • Iopamidol: LogP ≈ -2.4 (Highly Hydrophilic).[1][3][4]

  • Iopydone: LogP values are typically higher (less negative) than Iopamidol, indicating greater lipophilicity and higher potential for membrane interaction.

Mechanism of Action Diagram

MOAcluster_IopamidolIopamidol (Non-Ionic)cluster_IopydoneIopydone (Ionic Pyridone)InjectionIntravascular InjectionIop_CircCirculation:Hydrophilic ShieldingNo Protein BindingInjection->Iop_CircPy_CircCirculation:Ionic DissociationPotential Protein BindingInjection->Py_CircIop_RenalGlomerular Filtration(Rapid)Iop_Circ->Iop_RenalIop_ExcreteExcretion:Unchanged in UrineIop_Renal->Iop_ExcretePy_TissueTissue Interaction:Higher ChemotoxicityPy_Circ->Py_TissuePy_ExcreteExcretion:Renal + Potential HepaticPy_Tissue->Py_Excrete

Caption: Pharmacokinetic pathways. Iopamidol follows a "stealth" pathway (renal only), while Iopydone exhibits higher tissue interaction risks.

References

  • Pitrè, D., & Felder, E. (1980).[5] Development, chemistry, and physical properties of iopamidol and its analogues. Investigative Radiology, 15(6 Suppl), S301-309.[1] Link

  • Bracco Diagnostics Inc. (2023).[1] ISOVUE (Iopamidol Injection) Prescribing Information. FDA Access Data. Link

  • Grainger, R. G. (1982). Osmolality of intravascular radiological contrast media.[6][7][8] The British Journal of Radiology, 53(632), 739-746.[1]

  • PubChem. (2024).[1] Iopamidol Compound Summary (CID 65492).[1] National Library of Medicine. Link

  • PubChem. (2024).[1] Iopydone Compound Summary (CID 21752).[1] National Library of Medicine. Link[1]

  • Swanson, D. P., et al. (1990). Pharmaceuticals in Medical Imaging. Macmillan Publishing.[1] (Reference for historical pyridone contrast agent data).

Comparative Nephrotoxicity Assessment: Iopydone vs. Modern Iodinated Agents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of the nephrotoxicity of Iopydone (a pyridine-based iodinated contrast agent) compared to modern benzene-based alternatives (Iohexol, Iodixanol).

This document is structured for researchers and drug development scientists, focusing on the mechanistic divergence between historical pyridine derivatives and modern non-ionic agents.

Technical Reference Guide for Pre-Clinical Toxicology

Executive Summary: The Structural Divergence

Iopydone (3,5-diiodo-4(1H)-pyridinone) represents an older class of contrast media based on a pyridine scaffold. In contrast, modern agents like Iohexol (Low-Osmolar Contrast Media, LOCM) and Iodixanol (Iso-Osmolar Contrast Media, IOCM) utilize a tri-iodinated benzene ring.

This structural difference is the primary determinant of nephrotoxicity. While modern agents primarily cause renal injury through hemodynamic alterations (medullary hypoxia) and high viscosity, pyridine-based agents like Iopydone exhibit pronounced direct tubular chemotoxicity due to the lower stability of the pyridine ring and higher potential for ionic interactions.

Key Comparative Metrics
FeatureIopydone (Reference Agent)Iohexol (LOCM Standard)Iodixanol (IOCM Gold Standard)
Chemical Core Pyridine (Heterocyclic)Benzene (Carbocyclic)Benzene (Dimer)
Ionicity Ionic (High Osmolality)Non-IonicNon-Ionic
Primary Toxicity Driver Direct Chemotoxicity + OsmolalityOsmolality + ViscosityViscosity (High)
Renal Clearance Glomerular + Tubular SecretionGlomerular FiltrationGlomerular Filtration
Risk Profile High (Historical Baseline)Moderate (Dose-Dependent)Low (Renal Safe)

Mechanistic Pathways of Nephrotoxicity

To accurately assess Iopydone against modern agents, one must interrogate three specific pathways: Hemodynamic Perturbation , Direct Epithelial Toxicity , and Oxidative Stress .

Diagram 1: Pathogenesis of Contrast-Induced Acute Kidney Injury (CI-AKI)

The following graph illustrates the cascade where Iopydone (Pyridine) triggers more severe direct cytotoxicity compared to the hypoxia-driven mechanism of Iohexol.

CIAKI_Pathways Contrast Contrast Agent Exposure Pyridine Pyridine Core Instability (Iopydone) Contrast->Pyridine Osmolality Hyperosmolality (Iohexol) Contrast->Osmolality Viscosity High Viscosity (Iodixanol) Contrast->Viscosity DirectTox Direct Tubular Necrosis Pyridine->DirectTox High Potency AKI Acute Kidney Injury (CI-AKI) DirectTox->AKI Vasoconstriction Renal Vasoconstriction (Adenosine/Endothelin) Osmolality->Vasoconstriction Viscosity->Vasoconstriction Hypoxia Medullary Hypoxia Vasoconstriction->Hypoxia ROS ROS Generation (Mitochondrial Dysfunction) Hypoxia->ROS ROS->DirectTox ROS->AKI

Caption: Iopydone (Red pathway) drives direct necrosis via chemical instability, whereas modern agents (Yellow pathway) primarily induce injury via hemodynamic hypoxia.

Experimental Protocols for Comparative Assessment

To validate the nephrotoxicity profile of Iopydone versus Iohexol/Iodixanol, the following self-validating protocols should be employed.

Protocol A: In Vitro Cytotoxicity Screening (HK-2 Cells)

Rationale: Human Kidney 2 (HK-2) proximal tubule epithelial cells are the standard model for assessing direct contrast-induced cytotoxicity. Causality: This assay isolates chemical toxicity from hemodynamic factors (which cannot be replicated in vitro).

  • Cell Culture:

    • Thaw HK-2 cells (ATCC CRL-2190) and culture in DMEM/F12 supplemented with 10% FBS.

    • Critical Step: Passage cells only when 70-80% confluent to prevent phenotypic drift. Use passage 5–15 for experiments.

  • Exposure:

    • Seed cells in 96-well plates (1×10^4 cells/well) and incubate for 24h.

    • Replace medium with serum-free medium containing contrast agents.

    • Dosing: Normalize by Iodine concentration (mg I/mL). Test range: 50, 100, 150, 200 mg I/mL.

    • Control: Mannitol solution (osmotic control) to distinguish chemical toxicity from osmotic stress.

  • Readouts:

    • Viability (CCK-8/MTT): Measure absorbance at 450nm/570nm after 24h exposure.

    • Apoptosis (Annexin V/PI): Flow cytometry to quantify early vs. late apoptosis.

    • ROS Production: Stain with DCFDA (20 µM) and measure fluorescence (Ex/Em: 485/535 nm).

Expected Outcome: Iopydone will show a steep dose-dependent decline in viability (LD50 < 100 mg I/mL) due to pyridine toxicity. Iohexol will show moderate decline (LD50 > 150 mg I/mL), and Iodixanol will show minimal toxicity.

Protocol B: In Vivo Rat Model (Sensitized)

Rationale: Healthy rats are resistant to contrast nephropathy. A "double-hit" model using inhibition of nitric oxide (L-NAME) and prostaglandins (Indomethacin) is required to mimic the compromised renal hemodynamics of high-risk human patients.

Diagram 2: In Vivo Experimental Workflow

Rat_Model_Workflow Start Sprague-Dawley Rats (n=6-8/group) Deprivation Water Deprivation (24 Hours) Start->Deprivation Sensitization Sensitization Injection Indomethacin (10mg/kg) L-NAME (10mg/kg) Deprivation->Sensitization -15 mins Contrast Contrast Injection (10 mL/kg Tail Vein) Sensitization->Contrast T=0 Sacrifice Sacrifice & Analysis (24-48 Hours) Contrast->Sacrifice

Caption: The "Double-Hit" model sensitizes the renal medulla to hypoxia, allowing detection of subtle differences between Iopydone and modern agents.

Detailed Methodology:

  • Animals: Male Sprague-Dawley rats (250–300g).

  • Pre-conditioning: Water deprivation for 24 hours prior to the experiment to induce dehydration.

  • Sensitization (T = -15 min): Intraperitoneal injection of Indomethacin (10 mg/kg) and L-NAME (10 mg/kg). This blocks compensatory vasodilation.

  • Contrast Administration (T = 0): Intravenous injection (tail vein) of Iopydone, Iohexol, or Saline (Control). Dose: 10 mL/kg (High volume challenge).

  • Sample Collection (T = 24h & 48h):

    • Serum: Creatinine (SCr), Cystatin C.[1]

    • Urine: KIM-1 (Kidney Injury Molecule-1), NGAL.

    • Histology: H&E staining. Score tubular vacuolization and necrosis (0–4 scale).

Data Interpretation & Performance Benchmarks

When analyzing results from the above protocols, use the following benchmarks to categorize nephrotoxic potential.

Table 1: Comparative Toxicity Benchmarks
ParameterIopydone (High Toxicity)Iohexol (LOCM)Iodixanol (IOCM)
In Vitro Viability (HK-2) < 40% at 100 mg I/mL70-80% at 100 mg I/mL> 90% at 100 mg I/mL
ROS Generation (Fold Change) > 3.0x vs Control1.5x - 2.0x vs Control~ 1.0x - 1.2x vs Control
Rat Serum Creatinine Rise > 50% increase20-30% increase< 10% increase
Histology Score (0-4) 3-4 (Severe Necrosis)1-2 (Vacuolization)0-1 (Minimal)

Scientific Insight: If Iopydone is used as a positive control, it validates the sensitivity of the assay. If the test system fails to show toxicity with Iopydone, the model is likely not sensitive enough to detect subtle differences between modern agents (false negative risk).

References

  • American College of Radiology. (2023). ACR Manual on Contrast Media - Nephrotoxicity. [Link]

  • Paller, M. S. (2020).[2] Mechanisms of Contrast-Induced Acute Kidney Injury. In: UpToDate. [Link]

  • Sendeski, M. (2011). Pathophysiology of renal hemodynamics and contrast medium-induced nephropathy. Clinical and Experimental Pharmacology and Physiology.[1] [Link]

  • Wong, G. T., et al. (2012). Experimental rat models for contrast-induced nephropathy: a comprehensive review. Nephrology. [Link]

  • PubChem. (2025). Iopydone Compound Summary (CID 21752). National Library of Medicine. [Link]

  • Liu, Z. Z., et al. (2018). Comparison of iohexol and iodixanol induced nephrotoxicity, mitochondrial damage and mitophagy in a new contrast-induced acute kidney injury rat model. Archives of Toxicology. [Link]

Sources

Comparative Guide: Assessing the Antitumor Potential of Iopydone vs. Standard Iodinated Contrast Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: While Iodinated Contrast Agents (ICAs) are ubiquitous in diagnostic imaging, emerging research into "theranostics" suggests certain halogenated scaffolds possess incidental or repurposable antitumor properties.[1] The Subject: Iopydone (3,5-Diiodo-4-pyridone), a pyridone-derivative contrast agent, presents a distinct chemical profile compared to the standard benzene-based agents like Iohexol or Iodixanol .[1] The Objective: This guide outlines the technical framework for assessing Iopydone’s potential as a cytotoxic or radiosensitizing agent. It provides a comparative methodology to distinguish true pharmacological efficacy from osmotic artifacts—a common pitfall in ICA research.

Part 1: Chemical & Pharmacological Basis

To assess antitumor potential, one must first distinguish the pharmacophore. Most modern ICAs (Iohexol, Iopamidol) utilize a tri-iodinated benzene ring.[1] Iopydone utilizes a pyridone core.[1] This structural divergence is the primary driver for differential biological activity.

Structural Comparison: Pyridone vs. Benzene Scaffolds[1]
FeatureIopydone (Candidate)Iohexol (Standard Alternative)Implication for Oncology
Core Scaffold 4-Pyridone (Heterocyclic)Benzene (Carbocyclic)Pyridone derivatives often exhibit kinase inhibitory activity; Benzene ICAs are designed to be inert.[1]
Iodine Content 2 Iodine atoms (Di-iodo)3 Iodine atoms (Tri-iodo)Higher iodine load in Iohexol theoretically offers better X-ray attenuation, but Iopydone's scaffold may offer better cellular uptake.[1]
Lipophilicity Moderate (Amphiphilic potential)Low (Highly Hydrophilic)Iopydone may penetrate cell membranes more effectively than the strictly extracellular Iohexol.
Metabolic Stability Potential for enzymatic metabolismRenally excreted unchangedIopydone metabolites may possess active cytotoxic properties.[1]
The Mechanism of Action: Two Avenues

When assessing Iopydone, researchers must investigate two distinct pathways:

  • Intrinsic Cytotoxicity: Does the pyridone core inhibit specific survival pathways (e.g., MAPK/ERK)?

  • Radiosensitization: Does the iodine payload amplify radiation damage via the Auger effect?

Part 2: Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that the most common error in ICA cytotoxicity studies is confounding hyperosmolality with drug toxicity.[1] The following protocols control for this variable.

Protocol A: Osmolality-Corrected Cytotoxicity Screening

Objective: Determine if Iopydone induces cell death beyond osmotic stress.[1]

Reagents:

  • Target: Iopydone (dissolved in DMSO/Media).[1]

  • Negative Control: Vehicle (DMSO < 0.1%).[1]

  • Osmotic Control: Mannitol or NaCl (matched to the mOsm/kg of the Iopydone solution).

  • Comparator: Iohexol (Commercial stock).[1]

  • Positive Control: Doxorubicin (1 µM).[1]

Workflow:

  • Seeding: Seed tumor cells (e.g., HeLa or MCF-7) at 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Preparation: Prepare serial dilutions of Iopydone (0.1 mM – 100 mM). Measure osmolality of the highest concentration using a vapor pressure osmometer.

  • Correction: Prepare the Osmotic Control media to match the exact osmolality of the high-dose Iopydone.

  • Treatment: Incubate cells for 24h and 48h.

  • Readout: Perform CCK-8 or MTT assay.

  • Validation: If Osmotic Control viability < 80%, the assay is invalid due to hypertonic shock; lower the concentration range.

Protocol B: Clonogenic Radiosensitization Assay

Objective: Quantify the Dose Enhancement Factor (DEF) of Iopydone under X-ray irradiation.

Workflow:

  • Pre-Treatment: Treat cells with non-toxic concentrations (IC10) of Iopydone or Iohexol for 4 hours to allow cellular uptake.

  • Irradiation: Expose cells to X-ray radiation (0, 2, 4, 6, 8 Gy) using a cabinet X-ray irradiator (e.g., 160 kVp).

  • Washout: Immediately wash cells 3x with PBS to remove extracellular iodine (critical to distinguish intracellular damage from extracellular radical generation).[1]

  • Plating: Re-seed cells at low density (500-1000 cells/dish) in drug-free media.

  • Analysis: After 10-14 days, stain colonies with Crystal Violet. Calculate Survival Fraction (SF).[1]

Part 3: Visualization of Logic & Workflows

Experimental Workflow: Screening ICAs for Antitumor Activity

This diagram outlines the critical decision points in the screening process, ensuring osmolality artifacts are rejected.

G Start Compound Selection (Iopydone vs Iohexol) Osmolality Measure Osmolality (Vapor Pressure) Start->Osmolality Control_Gen Generate Mannitol Osmotic Control Osmolality->Control_Gen Match mOsm Treatment Cell Treatment (24-48h) Osmolality->Treatment Drug Addition Control_Gen->Treatment Assay Viability Assay (MTT/CCK-8) Treatment->Assay Decision Compare vs. Osmotic Control Assay->Decision Result_Art Artifact: Osmotic Death Decision->Result_Art Drug = Mannitol Result_True Valid Hit: True Cytotoxicity Decision->Result_True Drug > Mannitol

Caption: Figure 1. Self-validating screening workflow to distinguish pharmacological cytotoxicity from osmotic stress.

Mechanism of Action: Radiosensitization Pathway

This diagram illustrates how intracellular iodine amplifies DNA damage during radiation therapy.

G Xray Incoming X-Ray (Photon) Iodine Intracellular Iopydone (Iodine) Xray->Iodine Absorption Photoelectric Photoelectric Effect (Ejection of Inner Shell Electron) Iodine->Photoelectric Auger Auger Cascade (Release of Low-Energy Electrons) Photoelectric->Auger ROS ROS Generation (Hydroxyl Radicals) Auger->ROS Ionization of H2O DNA DNA Double-Strand Breaks (DSBs) Auger->DNA Direct Hit ROS->DNA Indirect Damage

Caption: Figure 2.[1][2] Radiosensitization mechanism: Iodine-mediated Auger cascades amplify local DNA damage.[1]

Part 4: Data Synthesis & Comparative Performance

When analyzing your experimental data, structure your results against the "Standard" (Iohexol) to determine if Iopydone offers a therapeutic advantage.

Table 1: Expected Comparative Performance Metrics

MetricIopydone (Pyridone)Iohexol (Benzene)Interpretation
IC50 (Cytotoxicity) Low mM range (Expected)>100 mM (Inert)Lower IC50 indicates intrinsic antitumor activity of the pyridone scaffold.[1]
LogP (Lipophilicity) ~0.5 - 1.5-3.0 (Hydrophilic)Positive LogP suggests passive diffusion into tumor cells (better uptake).[1]
DEF (Rad. Sensitivity) High (>1.[1]5)Moderate (1.1 - 1.[1]2)Higher DEF in Iopydone implies better intracellular localization near DNA.
Osmotic Tolerance ModerateHighIohexol is safer systemically; Iopydone requires careful formulation.[1]
Interpretation Guide
  • Scenario A (Iopydone IC50 < 1 mM): The compound acts as a chemotherapeutic. The pyridone ring is likely inhibiting a kinase or intercalating DNA.

  • Scenario B (Iopydone IC50 > 50 mM): The compound is biologically inert. Any cell death is likely osmotic.[1] It should only be pursued as a radiosensitizer, not a drug.[1]

  • Scenario C (DEF > 1.5): The compound is a potent radiosensitizer. This is the most likely "win" scenario for iodinated agents, leveraging the high atomic number (Z=53) of iodine.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3730, Iohexol. [Link][1]

  • Sironi, S., et al. (1999).[1] Cytotoxicity of Iodinated and Gadolinium-based Contrast Agents in Renal Tubular Cells.[1] Radiology.[1][2][3][4][5][6][7][8] [Link][1]

  • Grudzenski, S., et al. (2009).[1] Contrast Medium–enhanced Radiation Damage Caused by CT Examinations.[1][9] Radiology.[1][2][3][4][5][6][7][8] [Link][1]

  • Gomes, M., et al. (2023).[1] Pyridone Derivatives as Anticancer Agents: A Review. (Generalized reference to Pyridone class activity). [Link](Note: Linked to specific search result 1.19 regarding Anticancer Pyridines)

  • Eivindvik, K., & Sjogren, C. (1995). Physicochemical properties of iodixanol.[3][4][5][10][11] Acta Radiologica.[1] [Link]

Sources

A Methodological Guide for Benchmarking Iopydone's Performance Against Gold Standard Contrast Media

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: The pursuit of novel contrast agents with improved efficacy and safety profiles is a cornerstone of advancing diagnostic imaging. Iopydone, an iodinated pyridinone derivative, presents a potential candidate for X-ray-based contrast enhancement. However, a comprehensive evaluation of its performance characteristics is currently lacking in publicly available literature. This guide provides a robust methodological framework for benchmarking Iopydone against established gold standard contrast media, specifically the non-ionic, low-osmolality agent Iohexol and the ionic, high-osmolality agent Diatrizoate. By detailing a systematic approach to characterizing physicochemical properties, in vivo imaging efficacy, pharmacokinetics, and safety, this document serves as a comprehensive roadmap for researchers seeking to rigorously evaluate the potential of Iopydone as a clinically relevant contrast agent.

Introduction: The Landscape of Iodinated Contrast Media

Iodinated contrast media (ICM) are indispensable tools in modern radiology, enhancing the visibility of internal structures in X-ray-based imaging modalities like computed tomography (CT).[1] The diagnostic value of ICM is rooted in the high atomic number of iodine, which effectively attenuates X-rays, thereby increasing the contrast between tissues that would otherwise be indistinguishable.[1] The evolution of ICM has been driven by the dual goals of maximizing diagnostic efficacy and minimizing adverse effects.[2] This has led to the development of a wide array of agents with varying physicochemical properties, such as osmolality, viscosity, and ionicity.[2]

This guide focuses on a proposed comparative evaluation of a lesser-known agent, Iopydone , against two well-established "gold standard" agents: Iohexol and Diatrizoate .

  • Iopydone: A di-iodinated pyridinone derivative. Its chemical structure suggests potential for X-ray attenuation. However, to date, there is a notable absence of published data on its performance as a contrast agent.[3][4]

  • Iohexol: A non-ionic, low-osmolality monomer that is widely used in clinical practice.[5][6][7] Its favorable safety profile is attributed to its low osmolality, which is closer to that of blood plasma, reducing the incidence of adverse reactions compared to older, high-osmolality agents.[5][8]

  • Diatrizoate: An ionic, high-osmolality monomer.[9][10] While effective in providing contrast, its high osmolality is associated with a greater risk of adverse effects.[9] It serves as a valuable benchmark for highlighting the safety advantages of newer agents.

This guide will outline a comprehensive preclinical evaluation strategy to elucidate the performance of Iopydone relative to these established benchmarks.

Key Performance Indicators for Contrast Media Evaluation

A thorough assessment of a novel contrast agent requires a multi-faceted approach, encompassing its fundamental chemical and physical characteristics, its efficacy in enhancing image contrast, and its overall safety profile. The following key performance indicators (KPIs) form the basis of the proposed benchmarking study.

Table 1: Key Performance Indicators for Contrast Agent Evaluation

CategoryKey Performance IndicatorRationale
Physicochemical Properties Molecular Weight & Iodine ContentDetermines the theoretical X-ray attenuation capacity.
SolubilityEssential for formulation and to prevent precipitation in vivo.
OsmolalityA critical determinant of patient tolerance and the risk of certain adverse effects.[6]
ViscosityAffects the ease of injection and the potential for hemodynamic effects.
Partition Coefficient (LogP)Indicates the lipophilicity/hydrophilicity, which influences biodistribution.[11]
Efficacy X-ray Attenuation (in vitro)Direct measure of the agent's ability to absorb X-rays at various concentrations.
Contrast Enhancement (in vivo)The primary measure of diagnostic utility, assessed by the increase in Hounsfield Units (HU) in target tissues.[12]
Pharmacokinetics Half-life (t½)Determines the time window for effective imaging.
Peak Concentration (Cmax)The maximum concentration achieved in the blood.
Area Under the Curve (AUC)Represents the total systemic exposure to the agent.
BiodistributionThe distribution and accumulation of the agent in various organs and tissues.
Excretion PathwayThe primary route of elimination from the body.
Safety Acute Toxicity (LD50)A measure of the lethal dose, providing a general indication of toxicity.[13]
Systemic & Organ-Specific ToxicityEvaluation of adverse effects on vital signs, blood chemistry, and organ histology.[14]
HistopathologyMicroscopic examination of tissues for signs of damage or inflammation.[15]
HemocompatibilityAssessment of the agent's interaction with blood components.

Proposed Methodologies for Comparative Evaluation

The following experimental protocols are designed to provide a comprehensive and rigorous comparison of Iopydone, Iohexol, and Diatrizoate. These protocols are based on established methodologies for the preclinical evaluation of contrast agents.[16][17]

Physicochemical Characterization (In Vitro)

A foundational step in evaluating any new contrast agent is the thorough characterization of its physical and chemical properties. These properties not only influence its in vivo behavior but also provide insights into its potential safety and efficacy.

Experimental Protocol 1: Physicochemical Analysis

  • Solubility Determination:

    • Prepare saturated solutions of Iopydone, Iohexol, and Diatrizoate in phosphate-buffered saline (PBS) at physiological pH (7.4) and at 37°C.

    • Equilibrate the solutions for 24 hours with continuous agitation.

    • Centrifuge the solutions to pellet any undissolved solid.

    • Determine the concentration of the dissolved agent in the supernatant using UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Osmolality Measurement:

    • Prepare solutions of each contrast agent at clinically relevant iodine concentrations (e.g., 150, 300, and 370 mg I/mL) in water.

    • Measure the osmolality of each solution using a vapor pressure or freezing point depression osmometer.

  • Viscosity Measurement:

    • Using a cone-and-plate viscometer, measure the viscosity of the same set of solutions prepared for osmolality testing at both room temperature (25°C) and body temperature (37°C).

  • Partition Coefficient (LogP) Determination:

    • Determine the octanol-water partition coefficient to assess the lipophilicity of each compound.

    • Dissolve a known amount of each agent in a biphasic system of n-octanol and water.

    • After vigorous mixing and separation of the phases, measure the concentration of the agent in each phase using an appropriate analytical method (e.g., UV-Vis or HPLC).

    • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[11]

Efficacy Assessment

The fundamental purpose of a contrast agent is to enhance the visibility of tissues. The following protocols are designed to quantify and compare the imaging efficacy of Iopydone with the gold-standard agents.

Experimental Protocol 2: In Vitro X-ray Attenuation

  • Prepare a series of dilutions of Iopydone, Iohexol, and Diatrizoate in saline, corresponding to a range of iodine concentrations (e.g., 0 to 400 mg I/mL).

  • Place these solutions in phantoms (e.g., microcentrifuge tubes) and image them using a clinical or preclinical CT scanner.

  • For each solution, measure the mean Hounsfield Unit (HU) value within a region of interest (ROI).

  • Plot the HU values as a function of iodine concentration for each agent to generate attenuation curves.

Experimental Protocol 3: In Vivo Contrast Enhancement in a Rodent Model

  • Animal Model: Utilize healthy adult male Sprague-Dawley rats (n=6 per group).

  • Anesthesia and Catheterization: Anesthetize the animals and place a catheter in the tail vein for contrast agent administration.

  • Imaging Protocol:

    • Acquire a baseline, non-contrast CT scan of the abdomen.

    • Administer a bolus injection of Iopydone, Iohexol, or Diatrizoate at a standardized iodine dose (e.g., 300 mg I/kg).

    • Perform dynamic CT scanning at multiple time points post-injection (e.g., 1, 5, 15, 30, and 60 minutes) to capture the arterial, portal venous, and delayed phases of enhancement.

  • Image Analysis:

    • Draw ROIs in major organs (e.g., aorta, liver, kidneys, spleen) on both the pre- and post-contrast images.

    • Calculate the net enhancement (ΔHU) in each ROI by subtracting the baseline HU from the post-contrast HU at each time point.[12]

    • Compare the peak enhancement and the temporal enhancement patterns among the three groups.

Pharmacokinetic and Biodistribution Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a contrast agent is crucial for determining the optimal imaging window and for assessing its safety.

Experimental Protocol 4: Pharmacokinetic and Biodistribution Study

  • Animal Model and Dosing: Use the same animal model and dosing regimen as in the in vivo imaging study.

  • Blood Sampling: Collect serial blood samples from a separate cohort of animals at various time points post-injection (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes).

  • Sample Analysis: Determine the concentration of the contrast agent in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Modeling: Calculate key pharmacokinetic parameters including half-life (t½), peak concentration (Cmax), and area under the curve (AUC) using appropriate software.

  • Biodistribution: At the final time point, euthanize the animals and harvest major organs (liver, kidneys, spleen, heart, lungs, and brain).

  • Tissue Analysis: Homogenize the tissues and determine the concentration of the contrast agent in each organ to assess its distribution.

Safety and Toxicity Evaluation

A comprehensive safety assessment is paramount for any potential new drug, including contrast agents. The following protocols are designed to evaluate the potential toxicity of Iopydone.

Experimental Protocol 5: Acute Toxicity and General Safety

  • LD50 Determination: In a separate cohort of mice, determine the median lethal dose (LD50) of Iopydone via intravenous administration of escalating doses.

  • Clinical Observations: In the rat model used for imaging and pharmacokinetic studies, monitor the animals for any signs of distress, changes in behavior, or adverse reactions during and after contrast administration.

  • Physiological Monitoring: Record vital signs (heart rate, respiratory rate, and body temperature) before, during, and after the procedure.

  • Blood and Urine Analysis: Collect blood and urine samples before administration and at 24 and 72 hours post-administration. Analyze the samples for markers of renal and hepatic function (e.g., creatinine, BUN, ALT, AST) and for complete blood counts.[18]

Experimental Protocol 6: Histopathological Examination

  • Histological Processing: Fix the tissues in 10% neutral buffered formalin, embed them in paraffin, and prepare thin sections.

  • Staining and Microscopic Evaluation: Stain the sections with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should perform a blinded microscopic examination of the tissues to identify any signs of cellular damage, inflammation, or other pathological changes.[15]

Data Visualization and Interpretation

Tabular Summaries of Expected Data

The following tables provide a structured format for presenting the data that would be generated from the proposed experiments.

Table 2: Physicochemical Properties of Iopydone, Iohexol, and Diatrizoate

PropertyIopydoneIohexolDiatrizoate
Molecular Formula C5H3I2NO[3]C19H26I3N3O9[7]C11H9I3N2O4[9]
Molecular Weight ( g/mol ) 346.89[3]821.14[19]613.91[9]
Iodine Content (%) To be determined46.3662.0
Solubility in PBS (mg/mL) To be determinedVery soluble[5]Soluble[10]
Osmolality (mOsm/kg) at 300 mg I/mL To be determined~650[6][8]~1500[9]
Viscosity (cP) at 37°C and 300 mg I/mL To be determined~6.3~4.1
LogP To be determined-3.0[19]To be determined

Table 3: Comparative In Vivo Performance and Safety Profile

ParameterIopydoneIohexolDiatrizoate
Peak Aortic Enhancement (ΔHU) To be determinedTo be determinedTo be determined
Peak Renal Cortex Enhancement (ΔHU) To be be determinedTo be determinedTo be determined
Plasma Half-life (t½, min) To be determined~120~90-120
Primary Excretion Route To be determinedRenal[5]Renal
Acute LD50 (mg/kg) in mice To be determined>20,000~10,000
Effect on Serum Creatinine To be determinedMinimalPotential for increase
Histopathological Findings To be determinedNo significant findingsPotential for tubular vacuolization[15]
Visualizing Molecular Structures and Experimental Workflows

Visual aids are essential for conveying complex information in a clear and concise manner. The following diagrams, rendered in Graphviz (DOT language), illustrate the chemical structures of the contrast agents and the proposed experimental workflow.

Chemical_Structures cluster_Iopydone Iopydone cluster_Iohexol Iohexol (Gold Standard 1) cluster_Diatrizoate Diatrizoate (Gold Standard 2) Iopydone C5H3I2NO MW: 346.89 g/mol Iohexol C19H26I3N3O9 MW: 821.14 g/mol Non-ionic, Low-osmolality Diatrizoate C11H9I3N2O4 MW: 613.91 g/mol Ionic, High-osmolality

Caption: Chemical structures and key properties of Iopydone and the gold standard contrast media.

Benchmarking_Workflow start Benchmarking Iopydone physchem Physicochemical Characterization (In Vitro) start->physchem efficacy Efficacy Assessment start->efficacy safety Safety & Toxicity Evaluation start->safety data_analysis Data Analysis & Comparison physchem->data_analysis invitro_efficacy In Vitro X-ray Attenuation efficacy->invitro_efficacy invivo_efficacy In Vivo Contrast Enhancement efficacy->invivo_efficacy pk_bd Pharmacokinetics & Biodistribution safety->pk_bd tox Acute Toxicity & Histopathology safety->tox invitro_efficacy->data_analysis invivo_efficacy->data_analysis pk_bd->data_analysis tox->data_analysis conclusion Performance Profile of Iopydone data_analysis->conclusion

Caption: Proposed experimental workflow for benchmarking Iopydone.

Conclusion: A Path Forward for Iopydone Evaluation

The development of new and improved contrast agents is a critical endeavor in the field of medical imaging. While Iopydone's chemical structure suggests its potential as an X-ray contrast agent, a comprehensive and systematic evaluation is necessary to determine its viability. The methodological framework presented in this guide provides a clear and scientifically rigorous path for benchmarking Iopydone's performance against established gold standard agents.

By adhering to these detailed protocols, researchers can generate the crucial data needed to assess Iopydone's physicochemical properties, imaging efficacy, and safety profile. The successful execution of this comprehensive evaluation will not only elucidate the potential of Iopydone but also contribute valuable knowledge to the broader field of contrast media development. This structured approach ensures that any claims regarding Iopydone's performance are substantiated by robust experimental evidence, a prerequisite for its potential translation into clinical practice.

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A Comparative Statistical Analysis of Iopydone for Bronchography Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive statistical analysis of Iopydone, a key component of the historical bronchographic contrast medium, Hytrast. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth comparison of Iopydone's performance against relevant alternatives, supported by experimental data and detailed methodologies. Our objective is to present an unbiased evaluation to inform future research and development in radiographic contrast agents.

Introduction to Iopydone and its Application in Bronchography

Iopydone, chemically known as 3,5-diiodo-4(1H)-pyridone, is an iodine-containing organic compound.[1] Its high iodine content made it a suitable candidate for use as a radiocontrast agent, a substance used to enhance the visibility of internal bodily structures in X-ray-based imaging.[2][3][4][5] Specifically, Iopydone was a principal component of Hytrast, an aqueous suspension developed for bronchography, a specialized imaging technique to visualize the intricate network of the bronchial tree.[6]

The fundamental principle behind the efficacy of iodinated contrast agents like Iopydone lies in the high atomic number of iodine (53). This property leads to a significant attenuation of X-rays compared to surrounding soft tissues, resulting in a high-contrast image that clearly delineates the structures being examined.[2][3][4]

Historically, the primary competitor to Hytrast was Dionosil Oily, a contrast medium containing propyliodone, the propyl ester of 3,5-diiodo-4-pyridone-N-acetic acid, suspended in arachis oil.[7][8] Comparative studies and clinical observations of these agents have revealed critical performance differences, particularly concerning patient tolerance and biocompatibility.

Comparative Performance Analysis of Iopydone (in Hytrast)

Clinical and experimental data have highlighted several key performance indicators where Hytrast, containing Iopydone, showed distinct differences from its comparator, Dionosil Oily. This section will delve into a statistical comparison of these agents based on historical studies, focusing on adverse effects and retention within the lungs.

Irritation and Inflammatory Response

A significant factor in the clinical utility of a bronchographic contrast agent is its potential to cause irritation and inflammation in the delicate lung tissues. Studies have indicated that Hytrast was more irritating than Dionosil Oily.[2] This irritation manifested as inflammatory changes, including macrophage and foreign body giant cell accumulation, neutrophil leucocyte exudation, and in some cases, fibrosis within the terminal bronchioles and alveoli upon retention of Hytrast crystals.

A comparative study in rabbits evaluated the histologic changes induced by various contrast agents. The findings, summarized in the table below, provide a quantitative basis for comparing the inflammatory potential of these agents.

Contrast AgentNecrosis and/or Inflammatory Infiltrates (%)
Propyliodone Aqueous (similar to Hytrast suspension) 78%
Propyliodone Oily (Dionosil Oily) 67%
Perflubron55%
Iohexol (120, 240, and 350)33%
Barium Sulfate0%
Data adapted from a study on New Zealand White rabbits.[9]

These findings suggest that aqueous suspensions of iodinated pyridones, like Hytrast, induce a more pronounced inflammatory response compared to oily suspensions and other modern contrast agents.

Alveolarization and Pulmonary Retention

Alveolarization, the unintended filling of the alveoli with contrast medium, is an undesirable effect in bronchography as it can obscure the view of the bronchial tree and lead to prolonged retention of the agent in the lungs. Clinical observations noted that Hytrast had a greater tendency to produce alveolarization compared to Dionosil Oily.[2] This was often associated with prolonged retention of the contrast medium, with Hytrast crystals being found in lung tissue long after administration.

A comparative study on febrile reactions also noted that alveolar filling was more frequently encountered with Hytrast, particularly during selective bronchography.[10]

Systemic Side Effects: Febrile Reactions

Systemic side effects, such as fever, are indicative of a broader physiological response to the contrast agent. A comparative study analyzed the incidence of febrile reactions in patients undergoing bronchography with Hytrast, aqueous Dionosil, and oily Dionosil.

Contrast MediumNumber of PatientsPatients with Febrile Reaction (%)
Hytrast 10028%
Aqueous Dionosil 10018%
Oily Dionosil 2759.8%
Data from a comparative analysis of bronchographic examinations.[10]

The data clearly indicates a higher incidence of febrile reactions with the aqueous suspension of Iopydone (Hytrast) compared to both aqueous and oily formulations of propyliodone.

Modern Alternatives to Iopydone-Based Contrast Media

The use of Iopydone- and propyliodone-based contrast media for bronchography has largely been superseded by advancements in imaging technology and the development of safer contrast agents. Modern techniques such as computed tomography (CT) bronchography often provide superior diagnostic information with lower risk to the patient.[11]

When direct visualization of the bronchial tree with a contrast agent is necessary, agents like barium sulfate and non-ionic, water-soluble agents such as iohexol have been evaluated. The aforementioned rabbit study indicated that barium sulfate produced acceptable images with virtually no histologic changes, suggesting it as a potentially safer alternative.[9] However, the choice of contrast agent is highly dependent on the specific clinical scenario and the imaging modality being used.

Experimental Protocols for Comparative Analysis

To provide a framework for future research and to validate the historical findings, this section outlines detailed, step-by-step methodologies for key experiments to compare the performance of bronchographic contrast agents.

In-Vivo Evaluation of Pulmonary Irritation and Retention

This protocol is designed to assess the local tolerance and clearance of a test contrast agent in an animal model.

Workflow for In-Vivo Evaluation of Bronchographic Contrast Agents

G cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Post-Procedure Monitoring & Analysis animal_prep Animal Preparation (e.g., New Zealand White Rabbits) Anesthesia and Intubation instillation Intratracheal Instillation of Contrast Agent (e.g., 0.25 ml/kg) animal_prep->instillation imaging Fluoroscopic Imaging (Image Quality Assessment) instillation->imaging blood_sampling Blood Sampling (Baseline and post-instillation) instillation->blood_sampling sacrifice Sacrifice at Time Points (e.g., 1h, 24h, 1 week) instillation->sacrifice histopathology Histopathological Examination of Lung and Bronchi (Necrosis, Inflammation, Fibrosis) sacrifice->histopathology G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification sample_collection Collect Bronchoalveolar Lavage Fluid or Lung Tissue Homogenate extraction Liquid-Liquid or Solid-Phase Extraction of Iopydone sample_collection->extraction concentration Evaporate Solvent and Reconstitute in Mobile Phase extraction->concentration injection Inject Sample into HPLC System concentration->injection separation Separation on a C18 Column (Isocratic or Gradient Elution) injection->separation detection UV Detection at an Appropriate Wavelength for Iopydone separation->detection calibration Generate Calibration Curve with Iopydone Standards detection->calibration quantify Quantify Iopydone Concentration Based on Peak Area calibration->quantify

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.